Product packaging for Jolkinolide E(Cat. No.:)

Jolkinolide E

Cat. No.: B161198
M. Wt: 300.4 g/mol
InChI Key: ZXEVPUOHSXARBR-VIPLHTEESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Jolkinolide E has been reported in Phlogacanthus curviflorus, Euphorbia calyptrata, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H28O2 B161198 Jolkinolide E

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4aR,10aR,11aR,11bR)-4,4,8,11b-tetramethyl-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c1-12-14-10-13-6-7-17-19(2,3)8-5-9-20(17,4)15(13)11-16(14)22-18(12)21/h10,15-17H,5-9,11H2,1-4H3/t15-,16-,17-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXEVPUOHSXARBR-VIPLHTEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C3CCC4C(CCCC4(C3CC2OC1=O)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C=C3CC[C@H]4[C@]([C@@H]3C[C@H]2OC1=O)(CCCC4(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Jolkinolide E: A Technical Guide to Its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Jolkinolide E, focusing on its natural origins and the methodologies for its extraction and purification. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Source of this compound

This compound is a naturally occurring diterpenoid. The primary sources of this compound are plants belonging to the genus Euphorbia. Notably, it has been isolated from the roots of Euphorbia fischeriana and Euphorbia rapulum . These plants have a history of use in traditional medicine, and their phytochemical constituents, including jolkinolides, are of significant interest for their potential therapeutic properties.

Quantitative Data on Jolkinolide Isolation

While specific quantitative yield data for this compound is not extensively reported in the available literature, the yields of closely related and co-occurring jolkinolides, such as Jolkinolide A and B, provide valuable insights into the efficiency of various extraction and isolation techniques. The following table summarizes the reported yields for these analogous compounds from Euphorbia fischeriana.

CompoundExtraction MethodYield (mg/g of plant material)Source
Jolkinolide ASalting-Out-Assisted Liquid-Liquid Extraction (SALLE)0.148[1]
Jolkinolide BSalting-Out-Assisted Liquid-Liquid Extraction (SALLE)0.529[1]
17-hydroxyjolkinolide ASalting-Out-Assisted Liquid-Liquid Extraction (SALLE)0.396[1]
17-hydroxyjolkinolide BSalting-Out-Assisted Liquid-Liquid Extraction (SALLE)2.134[1]
Jolkinolide AOptimized Ethanol Extraction0.1763[2]
Jolkinolide BOptimized Ethanol Extraction0.9643[2]
17-hydroxyjolkinolide AOptimized Ethanol Extraction0.4245[2]
17-hydroxyjolkinolide BOptimized Ethanol Extraction2.8189[2]

Note: The yields presented above are for Jolkinolide A, B, and their hydroxylated derivatives. These values can be considered indicative of the potential yields for this compound when employing similar methodologies.

Experimental Protocols for Isolation

The isolation of this compound and related diterpenoids from Euphorbia species involves a multi-step process encompassing extraction, fractionation, and purification. Below are detailed protocols for key experimental techniques cited in the literature.

Optimized Ethanol Extraction Protocol[2]

This protocol focuses on maximizing the extraction of diterpenoids from Euphorbia fischeriana.

  • Sample Preparation: The roots of Euphorbia fischeriana are dried and ground into a fine powder.

  • Extraction: The powdered plant material is subjected to extraction with 100% ethanol.

  • Extraction Conditions: The extraction is carried out at a temperature of 74°C for a duration of 2.0 hours.

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure to yield a crude extract.

  • Further Purification: The crude extract is then subjected to further chromatographic purification steps as detailed below.

Matrix Solid-Phase Dispersion (MSPD) Extraction Protocol[3][4]

MSPD is a streamlined method for the extraction and purification of compounds from solid samples.

  • Sample and Dispersant Preparation: A known quantity of powdered Euphorbia fischeriana root is blended with silica gel as the dispersant in a 1:4 mass ratio.

  • Homogenization: The sample and silica gel are thoroughly ground in a mortar until a homogeneous mixture is obtained.

  • Column Packing: The resulting mixture is transferred to a column.

  • Elution: The column is eluted with 5 mL of acetonitrile to recover the target jolkinolides.

  • Analysis: The eluate is then analyzed, typically by High-Performance Liquid Chromatography (HPLC).

Salting-Out-Assisted Liquid-Liquid Extraction (SALLE) Protocol[1]

SALLE is an efficient liquid-liquid extraction method that utilizes a high concentration of salt to enhance the partitioning of analytes into the organic phase.

  • Sample Preparation: A specific amount of powdered Euphorbia fischeriana is used.

  • Extraction System: The extraction is performed using a two-phase system of acetonitrile and water, with the addition of sodium dihydrogen phosphate as the salting-out agent.

  • Optimized Conditions: The optimized conditions are reported as 0.47 g of sodium dihydrogen phosphate, 5.5 mL of acetonitrile, and 4.5 mL of water at a pH of 7.5.

  • Phase Separation and Collection: After vigorous mixing and phase separation, the organic layer containing the jolkinolides is collected.

  • Concentration and Analysis: The collected organic phase is concentrated, and the extract is analyzed.

Chromatographic Purification

Following initial extraction, the crude extracts are typically subjected to one or more chromatographic steps to isolate pure this compound.

  • Column Chromatography: The crude extract is often first fractionated using silica gel column chromatography with a gradient elution system (e.g., petroleum ether-acetone).

  • High-Performance Liquid Chromatography (HPLC): Further purification is achieved using preparative or semi-preparative HPLC, often with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water.

Visualizing the Isolation Workflow and Biological Activity

To provide a clearer understanding of the processes involved, the following diagrams illustrate the general workflow for this compound isolation and the signaling pathways affected by related jolkinolides.

Jolkinolide_E_Isolation_Workflow cluster_Source Natural Source cluster_Extraction Extraction cluster_Purification Purification cluster_Final_Product Final Product Euphorbia_species Euphorbia fischeriana / Euphorbia rapulum (Roots) Grinding Grinding to Powder Euphorbia_species->Grinding Extraction_Method Extraction (e.g., Ethanol Extraction, MSPD, SALLE) Grinding->Extraction_Method Crude_Extract Crude Extract Extraction_Method->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography HPLC High-Performance Liquid Chromatography (HPLC) Column_Chromatography->HPLC Pure_Jolkinolide_E Pure this compound HPLC->Pure_Jolkinolide_E

General workflow for the isolation of this compound.

While the specific signaling pathways targeted by this compound are not as extensively studied as those of Jolkinolide B, the structural similarities suggest potential overlap in their biological activities. Jolkinolide B has been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival.[3]

Jolkinolide_Signaling_Pathway cluster_PI3K_Akt PI3K/Akt Pathway cluster_Cell_Processes Cellular Processes Jolkinolides Jolkinolides (e.g., Jolkinolide B) PI3K PI3K Jolkinolides->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival

References

Jolkinolide E: A Comprehensive Technical Guide to its Structure Elucidation and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jolkinolide E is a naturally occurring diterpenoid isolated from plants of the Euphorbia genus. As a member of the jolkinolide family, it has attracted interest for its potential biological activities. This technical guide provides an in-depth analysis of the structure elucidation and stereochemical assignment of this compound, drawing upon key spectroscopic data and the definitive confirmation provided by its asymmetric total synthesis. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support researchers in the fields of natural product chemistry, medicinal chemistry, and drug development.

I. Structure Elucidation

The definitive structure of this compound was established through a combination of spectroscopic analysis and, most crucially, by asymmetric total synthesis.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are fundamental in elucidating the carbon skeleton and the connectivity of protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compound.

  • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques help in identifying key functional groups present in the molecule.

Confirmation by Asymmetric Total Synthesis

The absolute stereochemistry of this compound was unequivocally confirmed through its asymmetric total synthesis. A recent publication by Li et al. (2023) described a flexible synthesis of both enantiomers of euphopilolide and this compound[1][2]. This work not only verified the proposed structure but also established the absolute configuration of the chiral centers.

II. Stereochemistry

The asymmetric total synthesis of this compound has been instrumental in defining its absolute stereochemistry[1][2]. The synthesis confirmed the specific spatial arrangement of all stereocenters, leading to the assignment of the definitive enantiomeric form of the natural product.

III. Quantitative Data

The following tables summarize the key quantitative data for this compound based on the available literature.

Table 1: ¹H NMR Spectroscopic Data for this compound
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data unavailable in the provided search results
Table 2: ¹³C NMR Spectroscopic Data for this compound
PositionChemical Shift (δ, ppm)
Data unavailable in the provided search results

Note: The specific ¹H and ¹³C NMR data for this compound were not available in the provided search results. A thorough review of the full text of the cited synthesis paper by Li et al. (2023) would be required to populate these tables accurately.

IV. Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of research findings. The following sections outline the key experimental protocols typically employed in the structure elucidation of natural products like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A standard protocol involves dissolving a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl₃, CD₃OD) in an NMR tube.

  • Data Acquisition:

    • ¹H NMR: Spectra are typically acquired on a 400 or 500 MHz spectrometer. Key parameters include the number of scans, relaxation delay, and acquisition time.

    • ¹³C NMR: Spectra are acquired on the same instrument, often requiring a larger number of scans due to the lower natural abundance of the ¹³C isotope.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are run using standard pulse sequences provided by the spectrometer manufacturer. The specific parameters (e.g., number of increments, mixing times) are optimized for the compound being analyzed.

Asymmetric Total Synthesis Workflow

The asymmetric total synthesis of this compound, as reported by Li et al. (2023), provides the most definitive experimental protocol for its preparation and stereochemical control[1][2]. The key steps of this synthesis would be outlined in the full publication. A generalized workflow for such a synthesis is depicted below.

General Workflow for Asymmetric Total Synthesis Start Starting Materials Step1 Chiral Induction Start->Step1 Reagents Step2 Key Ring-Forming Reaction Step1->Step2 Intermediate 1 Step3 Functional Group Interconversions Step2->Step3 Core Scaffold End This compound Step3->End Intermediate 2 Potential Signaling Pathway for this compound-Induced Apoptosis cluster_inhibition Inhibitory Effects cluster_activation Pro-Apoptotic Cascade Jolkinolide_E This compound PI3K PI3K Jolkinolide_E->PI3K Inhibition Akt Akt PI3K->Akt Activation Bcl2 Bcl-2 Akt->Bcl2 Activation Bax Bax Bcl2->Bax Inhibition Caspase_9 Caspase-9 Bax->Caspase_9 Activation Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activation Apoptosis Apoptosis Caspase_3->Apoptosis

References

Jolkinolide E: A Technical Overview of its Discovery, Structure, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jolkinolide E is a naturally occurring diterpenoid that belongs to the casbane class of compounds. It was first isolated from the roots of Euphorbia jolkini Boiss. (Euphorbiaceae), a plant species with a history of use in traditional medicine. This technical guide provides a comprehensive overview of the discovery, historical background, and scientific investigation into this compound, with a focus on its chemical structure, isolation, and reported biological activities.

Historical Background and Discovery

The initial discovery of this compound was reported in a 1974 publication in Chemistry Letters by a team of Japanese researchers. This study detailed the isolation and structural elucidation of three new diterpenoids, including this compound, from Euphorbia jolkini Boiss. The identification of this compound as a casbane diterpenoid contributed to the growing understanding of the chemical diversity within the Euphorbia genus, which is known for producing a wide array of bioactive secondary metabolites.

Isolation and Structure Elucidation

Experimental Protocols

General Isolation Procedure (Inferred):

  • Extraction: The dried and powdered roots of Euphorbia jolkini would be subjected to solvent extraction, likely using a series of solvents with increasing polarity (e.g., hexane, ethyl acetate, and methanol) to separate compounds based on their solubility.

  • Fractionation: The crude extracts would then be fractionated using chromatographic techniques. This typically involves column chromatography over silica gel or other stationary phases, eluting with a gradient of solvents to separate the mixture into fractions of decreasing complexity.

  • Purification: Fractions containing compounds of interest, as identified by thin-layer chromatography (TLC) or other analytical methods, would undergo further purification. This often involves repeated chromatographic steps, including preparative TLC or high-performance liquid chromatography (HPLC), to isolate the pure compound.

Structure Elucidation:

The determination of the chemical structure of this compound would have relied on a combination of spectroscopic techniques available at the time, supplemented by modern methods in later studies.

  • Spectroscopic Analysis: The primary methods for structure elucidation would include:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy to determine the carbon-hydrogen framework of the molecule.

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound.

    • Infrared (IR) Spectroscopy: To identify the presence of specific functional groups (e.g., carbonyls, hydroxyls).

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores within the molecule.

Logical Workflow for Isolation and Structure Elucidation

G Start Dried Roots of Euphorbia jolkini Extraction Solvent Extraction (e.g., Hexane, EtOAc, MeOH) Start->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Fractionation Column Chromatography (Silica Gel) CrudeExtract->Fractionation Fractions Fractions Fractionation->Fractions Purification Preparative TLC / HPLC Fractions->Purification PureCompound Pure this compound Purification->PureCompound StructureElucidation Spectroscopic Analysis (NMR, MS, IR, UV-Vis) PureCompound->StructureElucidation FinalStructure Chemical Structure of This compound StructureElucidation->FinalStructure

Navigating the Bio-Active Potential of Jolkinolide E: A Technical Guide to Preliminary Biological Screening

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature contains limited specific data on the preliminary biological screening of Jolkinolide E. This guide, therefore, utilizes the extensively studied analogous compound, Jolkinolide B, as a proxy to provide a comprehensive framework for the experimental approaches, data presentation, and mechanistic investigations relevant to the Jolkinolide class of diterpenoids. All quantitative data, experimental protocols, and signaling pathways detailed herein pertain to Jolkinolide B and serve as an illustrative model for the potential screening of this compound. One source notes that this compound exhibits weak selective activity against HepG2, MCF-7, and C6 cell lines, though detailed quantitative data is not provided[1].

Introduction to Jolkinolides

Jolkinolides are a class of diterpenoids, natural compounds that have garnered significant interest in the scientific community for their diverse and potent biological activities. Extracted from plants of the Euphorbia genus, these molecules are characterized by a complex carbon skeleton. While numerous Jolkinolides have been identified, Jolkinolide B has emerged as a focal point of research, demonstrating a range of pharmacological properties, including anti-cancer and anti-inflammatory effects.[2][3] This document outlines a systematic approach to the preliminary biological screening of a novel or less-studied member of this family, using Jolkinolide B as a detailed case study.

Core Biological Screening Areas

A preliminary biological screening of a novel Jolkinolide, such as this compound, would typically focus on three key areas of investigation based on the known activities of related compounds:

  • Cytotoxicity Screening: Assessing the compound's ability to inhibit the proliferation of and induce death in cancer cells.

  • Anti-inflammatory Activity Assessment: Evaluating the compound's potential to mitigate inflammatory responses.

  • Antiviral Activity Screening: Investigating the compound's capacity to inhibit viral replication.

Cytotoxicity Screening: An In-Depth Look at Jolkinolide B

The anti-cancer potential of Jolkinolide B has been extensively evaluated across various human cancer cell lines. These studies provide a robust template for assessing the cytotoxicity of this compound.

Quantitative Cytotoxicity Data for Jolkinolide B

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's cytotoxic potency. The following tables summarize the reported IC50 values for Jolkinolide B against a panel of human cancer cell lines.

Cell LineCancer TypeIC50 (µg/mL)Incubation Time (hours)
K562Chronic Myeloid Leukemia12.1 ± 2.5524
K562Chronic Myeloid Leukemia11.3 ± 0.7048
K562Chronic Myeloid Leukemia10.7 ± 2.0172
Eca-109Esophageal Carcinoma23.7 ± 5.4424
HepG2Hepatoma>50.024

Data sourced from a study on the induction of apoptosis in K562 cells by Jolkinolide B.[4][5]

Cell LineCancer TypeIC50 (µM)Incubation Time (hours)
AGSGastric Cancer15.99Not Specified
MKN45Gastric Cancer33.30Not Specified

Data sourced from a study on Jolkinolide B's inhibition of gastric cancer growth.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., K562, MCF-7, A549)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Signaling Pathways Implicated in Jolkinolide B-Induced Cytotoxicity

Understanding the molecular mechanisms underlying a compound's activity is crucial. Studies on Jolkinolide B have identified several key signaling pathways that are modulated to induce cancer cell death.

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Jolkinolide B has been shown to inhibit this pathway, leading to apoptosis in cancer cells.[6][7]

PI3K_Akt_mTOR_Pathway Jolkinolide_B Jolkinolide B PI3K PI3K Jolkinolide_B->PI3K inhibits Apoptosis Apoptosis Jolkinolide_B->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival mTOR->Apoptosis inhibition leads to

Inhibition of the PI3K/Akt/mTOR pathway by Jolkinolide B.

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is another crucial signaling route involved in cell proliferation and survival. Jolkinolide B has been reported to suppress this pathway, contributing to its anti-cancer effects.[3]

JAK_STAT_Pathway Jolkinolide_B Jolkinolide B JAK JAK Jolkinolide_B->JAK inhibits Apoptosis Apoptosis Jolkinolide_B->Apoptosis Cytokine_Receptor Cytokine Receptor Cytokine_Receptor->JAK activates STAT STAT JAK->STAT phosphorylates Gene_Transcription Gene Transcription (Proliferation, Survival) STAT->Gene_Transcription promotes

Jolkinolide B-mediated inhibition of the JAK/STAT signaling pathway.

Anti-inflammatory Activity Assessment

Chronic inflammation is a hallmark of many diseases, including cancer. The anti-inflammatory properties of Jolkinolide B suggest that this is a critical area for the preliminary screening of this compound.

Experimental Protocol: Measurement of Nitric Oxide (NO) Production in Macrophages

Lipopolysaccharide (LPS)-stimulated macrophages are a common in vitro model for studying inflammation. This protocol measures the inhibition of nitric oxide (NO), a pro-inflammatory mediator.

Objective: To determine the effect of this compound on NO production in LPS-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent System

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include control groups (untreated cells, cells treated with LPS alone, and cells treated with this compound alone).

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration in each sample. Calculate the percentage of NO inhibition by this compound compared to the LPS-only control.

Antiviral Activity Screening

The broad biological activities of diterpenoids warrant an investigation into their potential antiviral effects.

Experimental Protocol: Cytopathic Effect (CPE) Reduction Assay

This assay is a common method for screening compounds for antiviral activity.

Objective: To determine if this compound can inhibit the virus-induced cytopathic effect in a susceptible cell line.

Materials:

  • A specific virus (e.g., Influenza A, Herpes Simplex Virus)

  • A susceptible host cell line (e.g., MDCK for influenza, Vero for HSV)

  • Infection medium (serum-free medium)

  • This compound

  • 96-well plates

  • Crystal Violet solution

Procedure:

  • Cell Seeding: Seed the host cells in a 96-well plate and grow to confluence.

  • Infection: Infect the cells with a dilution of the virus that causes a significant cytopathic effect within 48-72 hours.

  • Treatment: Immediately after infection, add serial dilutions of this compound to the wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plate at 37°C until the virus control wells show the desired level of CPE.

  • Staining:

    • Remove the medium and gently wash the cells with PBS.

    • Fix the cells with a suitable fixative (e.g., 10% formalin).

    • Stain the cells with Crystal Violet solution for 15-30 minutes.

    • Wash the plate with water and allow it to dry.

  • Visualization and Quantification: Visually inspect the wells for the protection of the cell monolayer from virus-induced CPE. The dye can be solubilized, and the absorbance read to quantify the cell viability.

Experimental Workflow and Logical Relationships

The process of preliminary biological screening follows a logical progression from broad cytotoxicity testing to more specific mechanistic studies.

Experimental_Workflow Start This compound Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity_Screening Active_Cytotoxicity Active? Cytotoxicity_Screening->Active_Cytotoxicity Anti_inflammatory_Screening Anti-inflammatory Screening (e.g., NO Assay) Active_Cytotoxicity->Anti_inflammatory_Screening No Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Active_Cytotoxicity->Mechanism_Studies Yes Active_Inflammation Active? Anti_inflammatory_Screening->Active_Inflammation Antiviral_Screening Antiviral Screening (e.g., CPE Assay) Active_Inflammation->Antiviral_Screening No Active_Inflammation->Mechanism_Studies Yes Active_Antiviral Active? Antiviral_Screening->Active_Antiviral Active_Antiviral->Mechanism_Studies Yes Lead_Compound Lead Compound Identification Mechanism_Studies->Lead_Compound

Logical workflow for the preliminary biological screening of this compound.

Conclusion and Future Directions

The preliminary biological screening of novel natural products like this compound is a critical first step in the drug discovery pipeline. While specific data for this compound remains to be published, the extensive research on Jolkinolide B provides a clear and actionable roadmap for its investigation. The methodologies and signaling pathways detailed in this guide offer a solid foundation for researchers to begin to unravel the therapeutic potential of this compound. Future studies should aim to generate specific IC50 values for this compound against a diverse panel of cancer cell lines, investigate its effects on key inflammatory and viral markers, and elucidate its precise molecular mechanisms of action. Such data will be invaluable in determining whether this compound warrants further development as a potential therapeutic agent.

References

Jolkinolide E: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Jolkinolide E, a diterpenoid of interest in pharmacological research. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document leverages available information on closely related compounds, such as Jolkinolide A and B, to provide valuable insights. Furthermore, it outlines a detailed experimental protocol for determining solubility and explores the known biological pathways affected by related jolkinolides.

Solubility Profile of Jolkinolides

While specific quantitative solubility data for this compound remains to be published, information regarding the solubility of the related compound, Jolkinolide A, and the solvents used in its extraction process, offers a preliminary understanding.

Table 1: Qualitative Solubility and Potential Solvents for Jolkinolides

CompoundSolventSolubility/Use
Jolkinolide ADimethyl Sulfoxide (DMSO)Soluble
Jolkinolide AEthanolUsed in extraction
Jolkinolide AAcetoneUsed in extraction and reflux
Jolkinolide An-Butyl AlcoholUsed in extraction
Jolkinolide ADichloromethane-MethanolUsed for recrystallization
Jolkinolide APetroleum EtherUsed in gradient elution

The solvents listed in Table 1, particularly those used in the extraction and purification of Jolkinolide A, suggest that this compound, as a structurally similar diterpenoid, is likely to exhibit solubility in a range of polar and non-polar organic solvents.[1] The principle of "like dissolves like" suggests that its complex organic structure would be more amenable to dissolution in organic solvents than in aqueous solutions.

Experimental Protocol for Solubility Determination

To ascertain the precise quantitative solubility of this compound in various organic solvents, a standardized experimental approach is necessary. The shake-flask method is a widely recognized and reliable technique for this purpose.[2][3][4][5][6]

Shake-Flask Method Coupled with HPLC Analysis

This method involves saturating a solvent with the compound of interest and then quantifying the concentration of the dissolved compound.

Protocol:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Agitate the vials at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

  • Phase Separation: After equilibration, allow the vials to stand, or centrifuge them, to separate the undissolved solid from the saturated solution.

  • Sample Collection and Dilution: Carefully extract an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification by HPLC: Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with a suitable detector (e.g., UV-Vis).

  • Calculation: Determine the concentration of this compound in the original saturated solution by back-calculating from the diluted sample concentration. This value represents the solubility of this compound in the tested solvent at the specified temperature.

G cluster_prep Preparation cluster_sep Separation & Analysis cluster_res Result A Add excess this compound to solvent B Seal and agitate at constant temperature A->B Start C Equilibrate for 24-48h B->C Equilibration D Centrifuge to separate solid and supernatant C->D E Collect and dilute supernatant D->E F Quantify concentration via HPLC E->F G Determine Solubility F->G Calculate

Workflow for determining this compound solubility.

Biological Context: Signaling Pathways Modulated by Related Jolkinolides

While the specific biological targets of this compound are not extensively documented, studies on related compounds have identified their interaction with key cellular signaling pathways implicated in cancer and inflammation.

The JAK/STAT3 Signaling Pathway

17-Hydroxy-jolkinolide B, a related diterpenoid, has been shown to be a potent inhibitor of the Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) signaling pathway.[7][8] This pathway is crucial for transmitting signals from cytokines and growth factors to the nucleus, where they regulate gene expression involved in cell proliferation, survival, and differentiation. Jolkinolide B has also been found to regulate the JAK2/STAT3 signaling pathway.[9][10][11]

17-Hydroxy-jolkinolide B appears to directly target and inactivate the JAK family of kinases (JAK1, JAK2, and TYK2) by inducing their cross-linking.[7][8] This action prevents the subsequent phosphorylation and activation of STAT3, thereby inhibiting the downstream signaling cascade.

G cytokine Cytokine/Growth Factor receptor Receptor cytokine->receptor jak JAK receptor->jak activates stat3 STAT3 jak->stat3 phosphorylates p_stat3 p-STAT3 (Dimer) stat3->p_stat3 dimerizes nucleus Nucleus p_stat3->nucleus translocates to gene Target Gene Expression (Proliferation, Survival) nucleus->gene jolkinolide 17-Hydroxy-jolkinolide B Jolkinolide B jolkinolide->jak inhibits

Inhibition of the JAK/STAT3 pathway by Jolkinolides.
The PI3K/Akt Signaling Pathway

Jolkinolide B has been demonstrated to inhibit the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway in breast cancer cells.[12] This pathway is a critical regulator of cell survival, growth, and proliferation, and its dysregulation is a common feature in many cancers. By downregulating this pathway, Jolkinolide B can promote apoptosis (programmed cell death) and inhibit the proliferation and migration of cancer cells.[12][13][14]

G growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k activates pip3 PIP3 pi3k->pip3 converts pip2 PIP2 pip2->pip3 akt Akt pip3->akt activates downstream Downstream Effectors (Cell Survival, Proliferation) akt->downstream jolkinolide_b Jolkinolide B jolkinolide_b->akt inhibits

Inhibition of the PI3K/Akt pathway by Jolkinolide B.

Conclusion

While direct quantitative solubility data for this compound is not currently available, this guide provides a framework for researchers by summarizing the known solubility characteristics of related compounds and presenting a robust experimental protocol for its determination. The exploration of signaling pathways affected by similar jolkinolides offers valuable context for the potential biological activities of this compound. The experimental determination of its solubility in a variety of organic solvents is a critical next step for advancing its study in drug development and other scientific research.

References

Spectroscopic Data of Jolkinolide E: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Jolkinolide E, a member of the diterpenoid family of natural products. While specific experimental data for this compound is not widely available in the public domain, this document outlines the expected spectroscopic characteristics based on related compounds and details the standard methodologies for acquiring such data.

Data Presentation

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR data is crucial for the structural elucidation of complex natural products like this compound.

¹H NMR (Proton NMR) Data

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
Data not available in searched sources

¹³C NMR (Carbon NMR) Data

PositionChemical Shift (δ) ppm
Data not available in searched sources

Literature comparisons suggest that the NMR data for the A ring and the methyl groups (C-18, C-19, and C-20) of this compound are similar to those of other known ent-abietane diterpenes.

Infrared (IR) Spectroscopy Data

IR spectroscopy provides information about the functional groups present in a molecule.

Wavenumber (cm⁻¹)Assignment
Data not available in searched sources
Mass Spectrometry (MS) Data

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

m/zRelative Intensity (%)Assignment
Data not available in searched sources

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for a natural product like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : A pure sample of the natural product is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 1-10 mg/mL. The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Instrumentation : NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

  • ¹H NMR Acquisition : A standard one-dimensional proton NMR spectrum is acquired. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition : A one-dimensional carbon NMR spectrum is acquired. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is typically required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments : To fully elucidate the structure, a suite of two-dimensional NMR experiments is often necessary, including:

    • COSY (Correlation Spectroscopy) : To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range couplings between protons and carbons, which is crucial for piecing together the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) : To determine the spatial proximity of protons, aiding in stereochemical assignments.

Infrared (IR) Spectroscopy
  • Sample Preparation : For a solid sample, a KBr (potassium bromide) pellet is commonly prepared. A small amount of the sample is finely ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, a thin film can be cast from a volatile solvent, or the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

  • Data Acquisition : The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment or the KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization : The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like liquid chromatography (LC) or gas chromatography (GC). Common ionization techniques for natural products include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Mass Analysis : The ionized molecules are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, orbitrap).

  • Data Acquisition : A full scan mass spectrum is acquired to determine the molecular ion peak. For structural information, tandem mass spectrometry (MS/MS) is performed, where the molecular ion is fragmented, and the m/z of the fragments are analyzed to deduce the structure. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation NaturalSource Natural Source (e.g., Euphorbia sp.) CrudeExtract Crude Extract NaturalSource->CrudeExtract Extraction PurifiedCompound Purified this compound CrudeExtract->PurifiedCompound Chromatography NMR NMR Spectroscopy (1D & 2D) PurifiedCompound->NMR MS Mass Spectrometry (HRMS & MS/MS) PurifiedCompound->MS IR IR Spectroscopy PurifiedCompound->IR DataAnalysis Spectra Interpretation & Data Integration NMR->DataAnalysis MS->DataAnalysis IR->DataAnalysis StructureProposed Proposed Structure DataAnalysis->StructureProposed StructureConfirmed Confirmed Structure StructureProposed->StructureConfirmed Verification

Caption: Workflow for the isolation and structural elucidation of this compound.

Jolkinolide E: A Technical Whitepaper on its Natural Abundance, Isolation, and Biological Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jolkinolide E is a naturally occurring casbane diterpenoid that has been isolated from plant species belonging to the genus Euphorbia. Diterpenoids from Euphorbia are a diverse group of secondary metabolites with a wide range of biological activities, making them of significant interest to the pharmaceutical and biotechnology sectors. This technical guide provides a comprehensive overview of the current knowledge on this compound, with a focus on its natural abundance, detailed protocols for its isolation and quantification, and an exploration of its biological context through related compounds.

Data Presentation: Natural Abundance of this compound

A thorough review of scientific literature was conducted to collate quantitative data on the natural abundance of this compound in various plant species. Despite reports of its isolation, specific quantitative data, such as the yield of this compound from plant material (e.g., in mg/g of dry weight), remains largely unpublished in the available scientific literature. The following table is provided as a template for future research findings.

Plant SpeciesPlant PartMethod of QuantificationConcentration/Yield (e.g., mg/g dry weight)Reference
Euphorbia rapulumRootsNot ReportedNot Reported[1]
Euphorbia nematocyphaRootsNot ReportedNot Reported

Note: Researchers are encouraged to publish quantitative data to enrich the understanding of this compound's distribution and concentration in the plant kingdom.

Experimental Protocols

Isolation of this compound from Euphorbia Species

The following is a generalized protocol for the isolation of this compound from the roots of Euphorbia species, based on established methods for diterpenoid extraction from this genus.

1. Plant Material Preparation:

  • Air-dry the roots of the selected Euphorbia species (e.g., E. rapulum) at room temperature.

  • Grind the dried roots into a coarse powder.

2. Extraction:

  • Macerate the powdered root material with 95% ethanol or methanol at room temperature for an extended period (e.g., 3 x 72 hours).

  • Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

3. Solvent Partitioning:

  • Suspend the crude extract in water.

  • Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as petroleum ether, chloroform (or dichloromethane), and ethyl acetate. This compound, being a diterpenoid, is expected to be present in the less polar fractions.

4. Chromatographic Separation:

  • Column Chromatography (CC):

    • Subject the chloroform/dichloromethane fraction to column chromatography on silica gel.

    • Elute the column with a gradient of n-hexane and ethyl acetate.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC).

  • Sephadex LH-20 Chromatography:

    • Further purify the fractions containing the compound of interest using a Sephadex LH-20 column with a suitable solvent system (e.g., methanol or a mixture of dichloromethane and methanol) to remove pigments and other impurities.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Perform final purification of the enriched fractions using preparative HPLC on a C18 column with a mobile phase such as methanol-water or acetonitrile-water to yield pure this compound.

5. Structure Elucidation:

  • Confirm the structure of the isolated this compound using spectroscopic methods, including Nuclear Magnetic Resonance (NMR: ¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).

Quantification of this compound

While a specific validated method for this compound quantification is not available, a highly sensitive and specific method can be developed based on protocols for similar compounds like Jolkinolide B, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Standard Preparation:

  • Prepare a stock solution of purified this compound of known concentration in a suitable solvent (e.g., methanol).

  • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Prepare quality control (QC) samples at low, medium, and high concentrations.

2. Sample Preparation:

  • Extract a known weight of the powdered plant material with a suitable solvent (e.g., methanol) using ultrasonication or maceration.

  • Centrifuge the extract and collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

3. LC-MS/MS Conditions (Hypothetical):

  • Liquid Chromatography (LC):

    • Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the specific precursor ion ([M+H]⁺) and product ions for this compound by infusing a standard solution into the mass spectrometer.

    • Optimize collision energy and other MS parameters.

4. Method Validation:

  • Validate the method according to standard guidelines, assessing for linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and stability.

Mandatory Visualization

experimental_workflow cluster_isolation Isolation of this compound cluster_quantification Quantification of this compound plant_material Dried & Powdered Plant Material (e.g., Euphorbia rapulum roots) extraction Solvent Extraction (Methanol or Ethanol) plant_material->extraction partitioning Solvent Partitioning extraction->partitioning cc Column Chromatography (Silica Gel) partitioning->cc sephadex Sephadex LH-20 Chromatography cc->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound lcms LC-MS/MS Analysis pure_compound->lcms Standard for Calibration quant_extraction Extraction of Plant Sample filtration Filtration quant_extraction->filtration filtration->lcms data_analysis Data Analysis & Quantification lcms->data_analysis

Figure 1. Experimental workflow for the isolation and quantification of this compound.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific studies on the signaling pathways directly modulated by this compound. However, research on the closely related diterpenoid, Jolkinolide B, has shed light on potential mechanisms of action for this class of compounds. Jolkinolide B has been shown to exhibit anti-cancer properties by inducing apoptosis and cell cycle arrest in various cancer cell lines. One of the key pathways implicated in the activity of Jolkinolide B is the PI3K/Akt/mTOR signaling pathway.

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and apoptosis. Dysregulation of this pathway is a common feature in many types of cancer. Jolkinolide B has been demonstrated to inhibit this pathway, leading to the suppression of tumor growth. Given the structural similarity, it is plausible that this compound may exert its biological effects through similar mechanisms.

PI3K_Akt_mTOR_pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation Jolkinolide_B Jolkinolide B (Potential action of this compound) Jolkinolide_B->PI3K inhibits Jolkinolide_B->Akt inhibits

Figure 2. The PI3K/Akt/mTOR signaling pathway, a potential target for this compound.

Conclusion

This compound represents a promising natural product from the Euphorbia genus. While its presence in Euphorbia rapulum and Euphorbia nematocypha is established, a significant gap exists in the scientific literature regarding its quantitative natural abundance. The experimental protocols outlined in this whitepaper provide a solid foundation for researchers to pursue the isolation and quantification of this compound. Furthermore, the exploration of signaling pathways of related jolkinolides suggests that the PI3K/Akt/mTOR pathway is a valuable starting point for investigating the mechanism of action of this compound. Further research is imperative to unlock the full therapeutic potential of this and other related casbane diterpenoids.

References

Jolkinolide E: A Technical Overview of a Casbane Diterpenoid

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Jolkinolide E, a casbane diterpenoid isolated from the roots of Euphorbia rapulum. While research on this compound is emerging, this document also draws upon the extensive studies of the closely related and more thoroughly investigated Jolkinolide B to provide a broader context of the potential biological activities and mechanisms of this class of compounds.

Chemical Identity

This compound is identified by the following chemical descriptors:

IdentifierValue
CAS Number 54494-34-7
Chemical Formula C₂₀H₂₈O₂
Molecular Weight 300.44 g/mol
Synonyms (+)-Jolkinolide E, Helioscopinolide G
InChI Key ZXEVPUOHSXARBR-LMTXPQPGNA-N

Biological Activity and Therapeutic Potential

This compound has demonstrated weak selective activity against HepG2 (liver cancer), MCF-7 (breast cancer), and C6 (glioma) cell lines. Due to the limited specific research on this compound, the following sections will focus on the well-documented anti-cancer properties of the related compound, Jolkinolide B, to provide insights into potential mechanisms of action.

Jolkinolide B exhibits significant anti-cancer effects across various cancer cell lines by influencing key signaling pathways involved in cell proliferation, apoptosis, and migration.

Quantitative Data: Anti-Cancer Activity of Jolkinolide B

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of Jolkinolide B in different cancer cell lines.

Cell LineCancer TypeIC₅₀ (µM)Reference
AGSGastric Cancer15.99
MKN45Gastric Cancer33.30

Signaling Pathways

The anti-cancer activity of Jolkinolide B is attributed to its modulation of several critical signaling pathways.

PI3K/Akt/mTOR Pathway

Jolkinolide B has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, a crucial pathway for cell growth and survival. Inhibition of this pathway leads to decreased cell proliferation and induction of apoptosis in cancer cells.

PI3K_Akt_mTOR_Pathway Jolkinolide_B Jolkinolide B PI3K PI3K Jolkinolide_B->PI3K Apoptosis Apoptosis Jolkinolide_B->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation mTOR->Apoptosis

Caption: Jolkinolide B inhibits the PI3K/Akt/mTOR pathway, leading to apoptosis.

JAK/STAT Pathway

Jolkinolide B and its derivatives also act as inhibitors of the JAK/STAT3 signaling pathway. This pathway is often constitutively active in cancer cells and plays a key role in tumor cell survival and growth.

JAK_STAT_Pathway Jolkinolide_B Jolkinolide B JAK JAK Jolkinolide_B->JAK Apoptosis Apoptosis Jolkinolide_B->Apoptosis STAT3 STAT3 JAK->STAT3 Gene_Expression Gene Expression (Proliferation, Survival) STAT3->Gene_Expression

Caption: Jolkinolide B inhibits the JAK/STAT pathway, promoting apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anti-cancer effects of Jolkinolide B.

Cell Viability Assay (MTT Assay)
  • Objective: To determine the cytotoxic effects of Jolkinolide B on cancer cells.

  • Methodology:

    • Cancer cells (e.g., MKN45) are seeded in 96-well plates.

    • After 24 hours of incubation, the cells are treated with various concentrations of Jolkinolide B (e.g., 0, 5, 10, 20, 40, and 80 µM) for 24, 48, and 72 hours.

    • Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

    • The medium is then removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured using a microplate reader at a wavelength of 492 nm.

    • Cell viability is calculated as a percentage of the control (untreated) cells, and the IC₅₀ value is determined.

Western Blot Analysis
  • Objective: To investigate the effect of Jolkinolide B on the expression levels of proteins in specific signaling pathways.

  • Methodology:

    • Cancer cells are treated with different concentrations of Jolkinolide B for a specified time.

    • Total protein is extracted from the cells, and the protein concentration is determined.

    • Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., ATR, p-ATR, CHK1, p-CHK1, CDC25A, CyclinA, CDK2, and γ-H2AX).

    • After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Growth Assay
  • Objective: To evaluate the anti-tumor activity of Jolkinolide B in a living organism.

  • Methodology:

    • MKN45 cells are implanted subcutaneously into the flank of nude mice.

    • Once the tumors reach a certain volume, the mice are randomly divided into control and treatment groups.

    • The treatment groups receive daily intragastric administration of Jolkinolide B at different doses (e.g., 10, 20, and 40 mg/kg) for a specified period (e.g., 2 weeks).

    • The control group receives a vehicle (e.g., normal saline).

    • Tumor volume and body weight are measured regularly.

    • At the end of the experiment, the mice are euthanized, and the tumors are excised and weighed.

Conclusion

This compound is a casbane diterpenoid with emerging evidence of anti-cancer activity. While specific data on this compound remains limited, the extensive research on the related compound, Jolkinolide B, provides a strong rationale for further investigation. Jolkinolide B demonstrates potent anti-cancer effects by modulating key signaling pathways such as PI3K/Akt/mTOR and JAK/STAT, leading to the inhibition of cancer cell proliferation and induction of apoptosis. The experimental protocols detailed in this guide provide a framework for future research to fully elucidate the therapeutic potential of this compound and other related compounds. Further studies are warranted to explore the specific mechanisms of action of this compound and to evaluate its efficacy and safety in preclinical and clinical settings.

Methodological & Application

Total Synthesis of Jolkinolide E: A Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an application note and protocol overview for the total synthesis of Jolkinolide E, a complex diterpenoid. Due to the limited availability of detailed, full-text experimental procedures in the public domain, this overview is constructed from available abstracts and related synthetic reports. The core strategy developed by Katsumura and Isoe remains a landmark approach to this molecule.

Introduction

This compound is a member of the jolkinolide family of natural products, which are characterized by a unique and highly oxygenated abietane diterpene skeleton. These compounds have garnered interest from the scientific community due to their potential biological activities. The intricate polycyclic structure of this compound presents a significant challenge for synthetic chemists, demanding innovative and efficient strategies for its construction.

Retrosynthetic Analysis

A key strategy for the synthesis of this compound, as pioneered by Katsumura and Isoe, involves a convergent approach. The retrosynthetic analysis hinges on disconnecting the butenolide moiety, a common feature in many jolkinolides. This leads to a key intermediate, a functionalized tricyclic core, which can be assembled from simpler, readily available starting materials.

A pivotal disconnection in the retrosynthesis of this compound is the C-ring butenolide. This suggests a forward synthesis that relies on a late-stage annulation to form this crucial heterocyclic ring.

G Jolkinolide_E This compound Key_Intermediate Tricyclic Precursor with α-hydroxy enone Jolkinolide_E->Key_Intermediate Intramolecular Wittig Reaction (Butenolide formation) Butenolide_Synthon Phosphonate Reagent (for Wittig Reaction) Jolkinolide_E->Butenolide_Synthon Simpler_Precursors Simpler Cyclic Precursors Key_Intermediate->Simpler_Precursors Multi-step synthesis

Caption: Retrosynthetic analysis of this compound.

Key Synthetic Strategies and Methodologies

The total synthesis of this compound showcases several important transformations in organic chemistry. The following sections detail the key reactions and provide generalized protocols based on standard laboratory practices for these types of transformations.

Construction of the Tricyclic Core
Intramolecular Wittig Reaction: A Cornerstone Transformation

A critical step in the synthesis of this compound is the formation of the γ-alkylidene-α,β-unsaturated-γ-lactone (butenolide) ring. The Katsumura and Isoe synthesis famously employs an intramolecular Wittig reaction for this purpose. This reaction involves a phosphonate-containing ester tethered to a ketone, which upon treatment with base, undergoes cyclization to form the butenolide ring.

Generalized Experimental Protocol for Intramolecular Wittig Reaction:

  • Preparation of the Phosphonate Ester Precursor: The α-hydroxy enone intermediate is esterified with a suitable phosphonoacetic acid derivative. This is typically carried out in an aprotic solvent (e.g., dichloromethane, THF) in the presence of a coupling agent (e.g., DCC, EDC) and a catalyst (e.g., DMAP). The reaction is monitored by thin-layer chromatography (TLC) until completion.

  • Intramolecular Wittig Cyclization: The purified phosphonate ester is dissolved in a dry, aprotic solvent (e.g., toluene, THF) under an inert atmosphere (e.g., argon, nitrogen). A strong base (e.g., sodium hydride, potassium tert-butoxide) is added portion-wise at a suitable temperature (often ranging from 0 °C to reflux, depending on the substrate). The reaction progress is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction is quenched by the careful addition of a proton source (e.g., saturated aqueous ammonium chloride). The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate, magnesium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Experimental Workflow

The general workflow for the key butenolide formation is depicted below. This highlights the critical steps from the key tricyclic intermediate to the final natural product.

G cluster_0 Preparation of Wittig Precursor cluster_1 Intramolecular Wittig Reaction A Tricyclic α-hydroxy enone C Esterification A->C B Phosphonoacetic acid derivative B->C D Purification of Phosphonate Ester C->D E Dissolution in dry solvent D->E F Addition of strong base E->F G Reaction monitoring (TLC) F->G H Aqueous work-up G->H I Purification (Column Chromatography) H->I Jolkinolide_E Jolkinolide_E I->Jolkinolide_E Final Product

Application Notes and Protocols for the Extraction and Purification of Jolkinolide E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jolkinolide E, a member of the diterpenoid family of natural products, has garnered significant interest within the scientific community due to its potential therapeutic properties. Found in plants of the Euphorbia genus, particularly Euphorbia fischeriana, this compound, along with its analogues like Jolkinolide A and B, has been investigated for various biological activities.[1][2][3][4] Effective isolation and purification of this compound are critical for advancing research into its pharmacological effects and potential as a drug candidate.

This document provides a detailed overview of the methodologies for the extraction and purification of this compound, compiled from established protocols for related compounds. The protocols are designed to be adaptable for laboratory-scale production and can be scaled up for further drug development processes.

Data Presentation

The following tables summarize quantitative data from various optimized extraction methods for diterpenoids from Euphorbia fischeriana, which can be adapted for the targeted extraction of this compound.

Table 1: Optimized Diterpenoid Extraction Parameters

ParameterOptimized ValueReference
Ethanol Extraction
Ethanol Concentration100%[1][5]
Extraction Temperature74°C[1][5]
Extraction Time2.0 hours[1][5]
Supercritical CO2 Extraction
Extraction Temperature35-48°C[6]
Extraction Pressure25-33 MPa[6]
CO2 Flow Rate15-18 L/h[6]
Extraction Time2-6 hours[6]
Entrainment AgentDehydrated Ethanol[6]
Salting-Out-Assisted Liquid-Liquid Extraction (SALLE)
Salt0.47 g Sodium Dihydrogen Phosphate[4]
Acetonitrile Volume5.5 mL[4]
Water Volume4.5 mL[4]
pH7.5[4]

Table 2: Extraction Yields of Major Diterpenoids from Euphorbia fischeriana

CompoundExtraction Yield (mg/g of raw material)MethodReference
Jolkinolide A0.1763Ethanol Extraction[1][5]
Jolkinolide B0.9643Ethanol Extraction[1][5]
17-hydroxyjolkinolide A0.4245Ethanol Extraction[1][5]
17-hydroxyjolkinolide B2.8189Ethanol Extraction[1][5]
Jolkinolide A0.148SALLE[4]
Jolkinolide B0.529SALLE[4]
17-hydroxyjolkinolide A0.396SALLE[4]
17-hydroxyjolkinolide B2.134SALLE[4]

Experimental Protocols

The following protocols describe a general workflow for the extraction and purification of this compound from its natural source.

Protocol 1: Extraction from Euphorbia fischeriana

This protocol outlines the initial extraction of crude diterpenoid-containing fractions from the plant material.

1. Plant Material Preparation:

  • Obtain the dried roots of Euphorbia fischeriana.

  • Grind the roots into a coarse powder (20-40 mesh) to increase the surface area for extraction.[6]

2. Extraction (Choose one of the following methods):

  • Method A: Ethanol Extraction [1][5]

    • Place the powdered plant material in a suitable extraction vessel.

    • Add 100% ethanol to the powder.

    • Heat the mixture to 74°C and maintain for 2 hours with continuous stirring.

    • After extraction, filter the mixture to separate the extract from the plant residue.

    • Concentrate the filtrate under reduced pressure to obtain the crude extract.

  • Method B: Supercritical CO2 Extraction [6]

    • Load the powdered plant material into a supercritical fluid extractor.

    • Use dehydrated ethanol as an entrainment agent.

    • Set the extraction parameters: temperature at 35-48°C, pressure at 25-33 MPa, and CO2 flow at 15-18 L/h.

    • Perform the extraction for 2-6 hours.

    • Collect the extract from the separation vessel.

  • Method C: Acetone Reflux Extraction (following Supercritical CO2 Extraction) [6]

    • Take the extract obtained from supercritical CO2 extraction.

    • Add acetone (3-6 times the volume of the extract).

    • Heat the mixture to reflux for 0.5-1.5 hours. Repeat this step 1-2 times.

    • Combine the acetone extracts and concentrate under reduced pressure.

Protocol 2: Purification of this compound

This protocol details the purification of this compound from the crude extract using chromatographic techniques.

1. Liquid-Liquid Extraction (Initial Cleanup):

  • Dissolve the crude extract in a suitable solvent.

  • Perform a liquid-liquid extraction using n-butanol (2-4 times the volume of the dissolved extract, repeated 3-6 times) to partition the diterpenoids into the organic phase.[6]

  • Collect the n-butanol fractions and concentrate them under reduced pressure.

2. Column Chromatography (Fractionation): [7][8][9][10]

  • Prepare a silica gel column (200-300 mesh). The column length to diameter ratio should be between 10:1 and 15:1.[6]

  • Load the concentrated n-butanol extract onto the column.

  • Elute the column with a gradient of petroleum ether and acetone.[6]

  • Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify fractions containing this compound.

  • Combine the this compound-rich fractions and evaporate the solvent.

3. High-Performance Liquid Chromatography (HPLC) (Final Purification): [11][12][13][14]

  • Dissolve the semi-purified fraction in a suitable solvent (e.g., acetonitrile).[11]

  • Perform preparative HPLC using a C18 column. The mobile phase and gradient will need to be optimized for the best separation of this compound from other closely related compounds.

  • Monitor the elution profile with a UV detector.

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent to obtain pure this compound.

4. Recrystallization:

  • Dissolve the purified this compound in a minimal amount of a suitable solvent system (e.g., dichloromethane-methanol).[6]

  • Allow the solution to slowly evaporate or cool to induce crystallization.

  • Collect the crystals by filtration and dry them under vacuum.

Visualization

The following diagram illustrates the general workflow for the extraction and purification of this compound.

JolkinolideE_Workflow A Plant Material (Euphorbia fischeriana roots) B Grinding (20-40 mesh) A->B C Extraction B->C D1 Ethanol Extraction C->D1 Method A D2 Supercritical CO2 Extraction C->D2 Method B E Crude Extract D1->E D3 Acetone Reflux D2->D3 Optional D3->E F Liquid-Liquid Extraction (n-butanol) E->F G Concentrated Extract F->G H Column Chromatography (Silica Gel) G->H I Semi-Purified Fractions H->I J HPLC Purification (C18 Column) I->J K Pure this compound J->K L Recrystallization K->L M Crystalline this compound L->M

Caption: Workflow for this compound Extraction and Purification.

References

Determining the IC50 Value of Jolkinolide E: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jolkinolide E is a casbane diterpenoid isolated from the roots of Euphorbia rapulum.[1][2] Preliminary studies have indicated that this compound exhibits weak selective cytotoxic activity against several cancer cell lines, including HepG2 (human liver cancer), MCF-7 (human breast cancer), and C6 (rat glioma).[1][2] The determination of the half-maximal inhibitory concentration (IC50) is a critical step in the evaluation of a compound's potency as a potential therapeutic agent. This document provides detailed application notes and protocols for determining the IC50 value of this compound in cancer cell lines.

Due to the limited publicly available data on the specific IC50 values and mechanism of action for this compound, this document will leverage information from the closely related and well-studied compound, Jolkinolide B, for illustrative purposes. Jolkinolide B is known to induce apoptosis in various cancer cells through modulation of signaling pathways such as PI3K/Akt/mTOR.[3] The protocols provided herein are standard, robust methods applicable to the in vitro assessment of novel compounds like this compound.

Data Presentation: IC50 Values of the Related Compound Jolkinolide B

Cell LineCancer TypeIC50 (µg/mL)Incubation Time (hours)Assay
K562Chronic Myeloid Leukemia12.1 ± 2.5524MTT
HepG2Human Hepatoma>50.024MTT
Eca-109Human Esophageal Carcinoma23.7 ± 5.4424MTT

Data sourced from studies on Jolkinolide B and may not be representative of this compound's potency.[4][5]

Experimental Protocols

Protocol 1: Cell Viability and IC50 Determination using the MTT Assay

This protocol describes the determination of the IC50 value of this compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells, which forms a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

Materials:

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Cancer cell lines (e.g., HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete medium. A typical starting range, based on related compounds, could be from 0.1 to 100 µM.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a blank control (medium only).

    • Remove the old medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 4 hours at 37°C.

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters) in GraphPad Prism or similar software).

Visualizations

Experimental Workflow for IC50 Determination

experimental_workflow start Start: Cell Culture cell_seeding Cell Seeding in 96-well Plate start->cell_seeding drug_treatment Treatment with this compound Dilutions cell_seeding->drug_treatment incubation Incubation (24-72h) drug_treatment->incubation mtt_addition MTT Reagent Addition incubation->mtt_addition formazan_dissolution Formazan Dissolution with DMSO mtt_addition->formazan_dissolution absorbance_reading Absorbance Reading (570nm) formazan_dissolution->absorbance_reading data_analysis Data Analysis: % Viability vs. Concentration absorbance_reading->data_analysis ic50_determination IC50 Value Determination data_analysis->ic50_determination

Caption: Workflow for determining the IC50 value of this compound using the MTT assay.

Putative Signaling Pathway Affected by Jolkinolide Analogs

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell survival, proliferation, and apoptosis. This pathway is known to be inhibited by Jolkinolide B and may be a potential target for this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Jolkinolide This compound (putative) Jolkinolide->PI3K Inhibits (putative) Jolkinolide->Akt Inhibits (putative)

Caption: Putative inhibition of the PI3K/Akt/mTOR pathway by this compound.

References

Investigating the Mechanism of Action of Jolkinolide E: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: As of late 2025, detailed research specifically elucidating the mechanism of action for Jolkinolide E is limited in publicly available scientific literature. However, extensive studies have been conducted on its close structural analog, Jolkinolide B. The following application notes and protocols are based on the established mechanisms of Jolkinolide B and are provided as a comprehensive guide for researchers investigating this compound. It is hypothesized that this compound may exhibit similar biological activities, and these protocols can serve as a foundational framework for its investigation.

Introduction

Jolkinolides are a class of diterpenoids isolated from plants of the Euphorbia genus, which have demonstrated significant potential as anti-cancer and anti-inflammatory agents. This document outlines the putative mechanisms of action of this compound, based on studies of Jolkinolide B, and provides detailed protocols for their investigation. The primary proposed mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key cellular signaling pathways, such as the PI3K/Akt/mTOR and JAK/STAT pathways.

Proposed Signaling Pathways of Action

Based on research on Jolkinolide B, this compound is hypothesized to exert its anti-cancer effects through multiple signaling cascades.

  • PI3K/Akt/mTOR Pathway Inhibition: This pathway is crucial for cell survival, proliferation, and growth. Jolkinolide B has been shown to inhibit this pathway, leading to decreased proliferation and induction of apoptosis in cancer cells.[1][2][3][4]

  • JAK/STAT Pathway Inhibition: The JAK/STAT pathway is a key signaling cascade in cytokine-mediated inflammation and cell proliferation. Inhibition of this pathway by Jolkinolide B has been linked to its anti-inflammatory and anti-cancer properties.[5][6]

  • Induction of the Intrinsic Apoptosis Pathway: Jolkinolide B has been observed to induce apoptosis through the mitochondrial pathway, characterized by the upregulation of pro-apoptotic proteins like BAX and the downregulation of anti-apoptotic proteins like BCL-2.[7]

  • PANoptosis Induction: Recent studies on Jolkinolide B suggest it may induce a form of programmed cell death called PANoptosis, which involves the simultaneous activation of apoptosis, pyroptosis, and necroptosis, through the activation of caspase-8.[8][9][10]

Quantitative Data Summary

The following tables summarize quantitative data obtained from studies on Jolkinolide B, which can serve as a reference for designing experiments with this compound.

Table 1: IC50 Values of Jolkinolide B in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (h)
AGSGastric Cancer15.99Not Specified
MKN45Gastric Cancer33.30Not Specified

Data extracted from a study on Jolkinolide B's effect on gastric cancer cells.[8]

Table 2: Effect of Jolkinolide B on Apoptosis in Gastric Cancer Cells

Cell LineConcentration (µM)Apoptotic Cells (%)
AGS20Significantly Increased
MKN45100Significantly Increased

Qualitative data indicating a significant increase in apoptosis upon treatment with Jolkinolide B.[8]

Experimental Protocols

Herein are detailed protocols for key experiments to investigate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • This compound stock solution (in DMSO)

  • Cancer cell line of interest (e.g., MCF-7, A549, etc.)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is to quantify the induction of apoptosis by this compound.

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with this compound at the desired concentrations for the determined time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is to investigate the effect of this compound on the expression and phosphorylation of key signaling proteins.

Materials:

  • This compound-treated and control cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-mTOR, anti-STAT3, anti-p-STAT3, anti-Bax, anti-Bcl-2, anti-caspase-3, anti-cleaved caspase-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and control cells and determine the protein concentration.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

The following diagrams illustrate the proposed signaling pathways and experimental workflows.

Jolkinolide_E_PI3K_Akt_mTOR_Pathway Jolkinolide_E This compound PI3K PI3K Jolkinolide_E->PI3K Inhibits Apoptosis Apoptosis Jolkinolide_E->Apoptosis Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by this compound.

Jolkinolide_E_JAK_STAT_Pathway Jolkinolide_E This compound JAK JAK Jolkinolide_E->JAK Inhibits Cytokine_Receptor Cytokine Receptor Cytokine_Receptor->JAK STAT3 STAT3 JAK->STAT3 Phosphorylates Gene_Expression Gene Expression (Inflammation, Proliferation) STAT3->Gene_Expression

Caption: Proposed inhibition of the JAK/STAT pathway by this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_analysis Data Analysis cluster_conclusion Conclusion Cell_Culture Cancer Cell Lines Treatment Treat with This compound Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay WB_Analysis Western Blot (Signaling Proteins) Treatment->WB_Analysis IC50 Determine IC50 Cell_Viability->IC50 Apoptosis_Quant Quantify Apoptosis Apoptosis_Assay->Apoptosis_Quant Protein_Quant Quantify Protein Expression WB_Analysis->Protein_Quant Mechanism Elucidate Mechanism of Action IC50->Mechanism Apoptosis_Quant->Mechanism Protein_Quant->Mechanism

Caption: Experimental workflow for investigating this compound's mechanism.

References

Application Notes and Protocols for the Quantification of Jolkinolide E

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed framework for the quantification of Jolkinolide E in various matrices, catering to researchers, scientists, and professionals in drug development. The methodologies outlined are based on established analytical techniques for structurally similar compounds and can be adapted and validated for specific research needs.

Introduction

This compound is a naturally occurring diterpenoid isolated from plants of the Euphorbia genus. Interest in this compound and related compounds is growing due to their potential biological activities. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and elucidation of its mechanism of action. This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Analytical Method: Quantification of this compound by LC-MS/MS

This method is adapted from a validated protocol for the quantification of the structurally related compound, Jolkinolide B, and is expected to provide a robust starting point for the analysis of this compound.[1] Method validation according to ICH guidelines is essential before application to experimental samples.[2][3][4][5]

Data Presentation

Table 1: LC-MS/MS Method Parameters for this compound Quantification

ParameterRecommended Value
Liquid Chromatography
ColumnC18 reverse-phase (e.g., 2.1 x 50 mm, 5 µm)
Mobile PhaseA: 0.1% Formic Acid in WaterB: Methanol
GradientIsocratic or Gradient (e.g., 50:50 A:B)
Flow Rate0.4 mL/min
Column Temperature35°C
Injection Volume3 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.0 kV
Vaporizer Temperature400°C
Sheath Gas Pressure50 arbitrary units
Auxiliary Gas Pressure10 arbitrary units
Collision GasArgon
Collision Gas Pressure1.5 mTorr
Data Acquisition
Scan TypeSelected Reaction Monitoring (SRM)
Precursor Ion (m/z)To be determined for this compound
Product Ions (m/z)To be determined for this compound
Dwell Time200 ms

Table 2: Validation Parameters and Acceptance Criteria (based on ICH guidelines)

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy 85-115% (80-120% at LLOQ)
Precision (RSD%) ≤ 15% (≤ 20% at LLOQ)
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 10
Recovery Consistent, precise, and reproducible
Stability Within ±15% of initial concentration
Experimental Protocol

1. Standard and Sample Preparation

  • Stock Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve in methanol to prepare a stock solution of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the stock solution with methanol to prepare a series of working standard solutions at concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of a suitable internal standard (e.g., a structurally similar compound not present in the sample) in methanol at a concentration of 1 mg/mL.

  • IS Working Solution: Dilute the IS stock solution with methanol to a final concentration of 50 ng/mL.

  • Sample Preparation (Plasma):

    • To 50 µL of plasma sample, add 25 µL of the IS working solution (50 ng/mL).

    • Add 200 µL of cold methanol to precipitate proteins.

    • Vortex the mixture for 3 minutes.

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Transfer 100 µL of the supernatant to an HPLC vial.

    • Inject 3 µL into the LC-MS/MS system.

  • Sample Preparation (Plant Extract):

    • Accurately weigh the dried plant extract.

    • Extract with a suitable solvent (e.g., methanol, ethyl acetate) using sonication or maceration.

    • Filter the extract and evaporate the solvent.

    • Reconstitute the residue in a known volume of methanol.

    • Perform a solid-phase extraction (SPE) cleanup if necessary to remove interfering matrix components.

    • Dilute the sample to fall within the calibration curve range.

    • Add the internal standard.

    • Inject into the LC-MS/MS system.

2. LC-MS/MS Analysis

  • Equilibrate the LC system with the initial mobile phase conditions.

  • Inject the prepared standards and samples onto the C18 column.

  • Elute the analytes using the specified mobile phase composition and flow rate.

  • Detect the analytes using the mass spectrometer in SRM mode. The specific precursor and product ions for this compound will need to be determined by infusing a standard solution into the mass spectrometer.

3. Data Analysis and Quantification

  • Integrate the peak areas of this compound and the internal standard.

  • Calculate the peak area ratio of this compound to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the working standards.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Stock Solution (this compound & IS) working Working Standards stock->working hplc HPLC Separation (C18 Column) working->hplc sample Sample Matrix (Plasma/Extract) extraction Extraction & Cleanup sample->extraction spiking Spiking with IS extraction->spiking spiking->hplc ms MS/MS Detection (SRM Mode) hplc->ms integration Peak Integration ms->integration calibration Calibration Curve Construction integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for this compound quantification.

While the direct signaling pathway of this compound is not extensively studied, the closely related compound, Jolkinolide B, has been shown to induce apoptosis in cancer cells through the PI3K/Akt/mTOR and JAK2/STAT3 pathways.[6][7][8][9][10][11] It is plausible that this compound exerts similar effects.

signaling_pathway cluster_cell Cellular Response cluster_pathway Signaling Cascade apoptosis Apoptosis proliferation Cell Proliferation (Inhibited) Jolkinolide_E This compound PI3K PI3K Jolkinolide_E->PI3K Inhibits JAK2 JAK2 Jolkinolide_E->JAK2 Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->apoptosis Promotes mTOR->proliferation Inhibits STAT3 STAT3 JAK2->STAT3 STAT3->apoptosis Promotes STAT3->proliferation Inhibits

References

Application Notes and Protocols for the Study of Jolkinolide-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Jolkinolide B in Apoptosis Induction

Jolkinolide B (JB) is a diterpenoid that has demonstrated potent anti-tumor activity by inducing apoptosis in a variety of cancer cell lines.[1][2][4] Its mechanisms of action are multifaceted, involving the modulation of several key signaling pathways implicated in cell survival and death. Understanding these pathways and having access to detailed experimental protocols are crucial for researchers investigating its therapeutic potential.

Key Biological Activities:

  • Inhibition of Proliferation: JB has been shown to significantly decrease the proliferation of various cancer cell lines in a dose- and time-dependent manner.[1][4]

  • Induction of Apoptosis: JB effectively induces programmed cell death, as evidenced by morphological changes, DNA fragmentation, and the activation of caspases.[2][4][6]

  • Cell Cycle Arrest: It can arrest the cell cycle at different phases, such as the G1 or S phase, preventing cancer cells from dividing.[4][7]

Data Presentation: Efficacy of Jolkinolide B

The following tables summarize the quantitative data on the efficacy of Jolkinolide B in various cancer cell lines as reported in the literature.

Table 1: IC50 Values of Jolkinolide B in Various Cancer Cell Lines

Cell LineCancer TypeIC50 ValueIncubation Time
K562Human Chronic Myeloid Leukemia12.1 µg/mL24 h
HepG2Human Hepatoma>50.0 µg/mL24 h
Eca-109Human Esophageal Carcinoma23.7 µg/mL24 h
AGSHuman Gastric Cancer~20 µMNot specified
MKN45Human Gastric Cancer~100 µMNot specified
HT29Human Colorectal Carcinoma18.25-38 µM48 h
SW620Human Colorectal Carcinoma18.25-38 µM48 h

Table 2: Effective Concentrations of Jolkinolide B for Apoptosis Induction

Cell LineCancer TypeConcentration RangeIncubation TimeObserved Effects
MCF-7Human Breast Cancer10, 20, 40 µg/mL24 hIncreased percentage of apoptotic cells.[1]
U937Human Leukemic25, 50, 100 µg/mL48 hDose-dependent induction of apoptosis.[2]
AGSHuman Gastric Cancer20 µM24 hSignificant apoptotic effects.[3]
MKN45Human Gastric Cancer30 µM24 hSignificant apoptotic effects.[3]
K562Human Chronic Myeloid Leukemia5-50 µg/mL48 hIncreased subG1 phase population.[4]

Signaling Pathways Modulated by Jolkinolide B

Jolkinolide B induces apoptosis through the modulation of several critical signaling pathways. The primary mechanisms identified are the inhibition of pro-survival pathways and the activation of pro-apoptotic pathways.

The PI3K/Akt/mTOR Signaling Pathway

A key mechanism of JB-induced apoptosis is the inhibition of the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[1][5] JB has been shown to downregulate the phosphorylation of PI3K and Akt, leading to the downstream inhibition of mTOR.[1][5] This inhibition results in decreased expression of proteins essential for cell cycle progression, such as cyclin D1 and cyclin E, and the upregulation of tumor suppressors like PTEN.[1][5]

PI3K_Akt_mTOR_Pathway Jolkinolide Jolkinolide B PI3K PI3K Jolkinolide->PI3K PTEN PTEN Jolkinolide->PTEN Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Apoptosis Apoptosis mTOR->Apoptosis PTEN->PI3K

Caption: PI3K/Akt/mTOR pathway inhibition by Jolkinolide B.

The Intrinsic (Mitochondrial) Apoptosis Pathway

Jolkinolide B can also trigger the mitochondrial pathway of apoptosis.[7] This involves an increase in the ratio of pro-apoptotic to anti-apoptotic proteins of the Bcl-2 family (e.g., increased Bax, decreased Bcl-2).[7] This shift leads to the loss of mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytoplasm, and the subsequent activation of caspase-9 and the executioner caspase-3.[7]

Mitochondrial_Pathway Jolkinolide Jolkinolide B Bax Bax Jolkinolide->Bax Bcl2 Bcl-2 Jolkinolide->Bcl2 Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Jolkinolide B-induced mitochondrial apoptosis pathway.

Experimental Protocols

The following are detailed protocols for key experiments used to study Jolkinolide-induced apoptosis.

Cell Culture and Treatment
  • Cell Seeding: Plate the cancer cells of interest (e.g., MCF-7, U937, AGS) in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or T25 flasks) at a density that allows for exponential growth during the experiment.

  • Adhesion/Stabilization: Allow cells to adhere and stabilize for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Jolkinolide Preparation: Prepare a stock solution of Jolkinolide B (or E) in a suitable solvent such as DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., as listed in Table 2). Ensure the final solvent concentration does not exceed a level that affects cell viability (typically <0.1%).

  • Treatment: Replace the existing medium with the medium containing the various concentrations of Jolkinolide. Include a vehicle control (medium with the same concentration of DMSO without the compound).

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of Jolkinolide and a vehicle control as described in 4.1.

  • Incubation: Incubate for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry
  • Cell Preparation: Culture and treat cells in 6-well plates as described in 4.1.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, use trypsin to detach them and then combine them with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1x10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis for Apoptosis-Related Proteins
  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, Bax, Bcl-2, p-Akt, Akt, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for studying the apoptotic effects of a Jolkinolide compound.

Experimental_Workflow start Start: Select Cancer Cell Line cell_culture Cell Culture & Seeding start->cell_culture treatment Jolkinolide Treatment (Dose- & Time-Response) cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis_assay western_blot Western Blot Analysis (Apoptotic Markers) treatment->western_blot data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis conclusion Conclusion on Apoptotic Mechanism data_analysis->conclusion

Caption: General experimental workflow for apoptosis studies.

References

Application Notes: High-Throughput Screening with Jolkinolide E

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Jolkinolide E is a casbane diterpenoid isolated from the roots of Euphorbia rapulum.[1][2] Preliminary studies have indicated that this compound exhibits weak selective activity against several cancer cell lines, including HepG2 (hepatocellular carcinoma), MCF-7 (breast adenocarcinoma), and C6 (glioma).[1][3] Given the established anti-cancer properties of other related diterpenoids, such as Jolkinolide B, which induces apoptosis and inhibits critical cell signaling pathways in cancer cells, this compound presents itself as a compound of interest for high-throughput screening (HTS) campaigns aimed at discovering novel anti-cancer agents.[4][5][6][7][8]

This document provides detailed application notes and protocols for the high-throughput screening of this compound to assess its cytotoxic and apoptotic activity, as well as its impact on key cancer-related signaling pathways. These protocols are designed for researchers, scientists, and drug development professionals.

Mechanism of Action (Hypothesized)

While the precise mechanism of action for this compound is not yet fully elucidated, the activity of the structurally related compound, Jolkinolide B, suggests potential interference with pro-survival signaling pathways in cancer cells. Jolkinolide B has been shown to induce apoptosis by inhibiting the PI3K/Akt/mTOR pathway.[5][6] Therefore, it is hypothesized that this compound may exert its anti-cancer effects through similar mechanisms, making the PI3K/Akt signaling cascade a key target for investigation.

Applications in High-Throughput Screening

High-throughput screening with this compound can be employed to:

  • Identify cancer cell lines sensitive to this compound: A primary screen across a panel of diverse cancer cell lines can determine the breadth and selectivity of its cytotoxic effects.

  • Elucidate the mechanism of cell death: Secondary assays can be utilized to investigate whether this compound induces apoptosis, necrosis, or other forms of cell death.

  • Investigate modulation of specific signaling pathways: Targeted assays can be developed to screen for the inhibitory effects of this compound on pathways commonly dysregulated in cancer, such as the PI3K/Akt pathway.

Experimental Protocols

1. High-Throughput Cytotoxicity Screening

This protocol describes a primary HTS assay to evaluate the cytotoxic effects of this compound on a panel of cancer cell lines using a luminescence-based cell viability assay.

Materials:

  • Cancer cell lines of interest (e.g., HepG2, MCF-7, C6)

  • This compound (dissolved in DMSO)

  • Complete cell culture medium

  • 384-well clear-bottom white plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Protocol:

  • Cell Seeding:

    • Trypsinize and resuspend cells in complete culture medium.

    • Seed cells into 384-well plates at a pre-determined optimal density (e.g., 1,000-5,000 cells/well) in a volume of 40 µL.

    • Incubate plates at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Addition:

    • Prepare a serial dilution of this compound in DMSO.

    • Further dilute the compound in cell culture medium to the desired final concentrations.

    • Add 10 µL of the diluted this compound solution to the appropriate wells. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.

    • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

2. High-Throughput Apoptosis Assay (Caspase-3/7 Activity)

This protocol outlines a secondary HTS assay to determine if the cytotoxicity observed with this compound is due to the induction of apoptosis by measuring the activity of executioner caspases 3 and 7.

Materials:

  • Cancer cell lines

  • This compound (dissolved in DMSO)

  • Complete cell culture medium

  • 384-well clear-bottom white plates

  • Caspase-Glo® 3/7 Assay kit

  • Luminometer

Protocol:

  • Cell Seeding and Compound Addition:

    • Follow steps 1 and 2 from the High-Throughput Cytotoxicity Screening protocol.

  • Caspase-3/7 Activity Measurement:

    • Equilibrate the plates and the Caspase-Glo® 3/7 reagent to room temperature.

    • Add 50 µL of Caspase-Glo® 3/7 reagent to each well.

    • Mix gently on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1 to 3 hours.

    • Measure luminescence using a plate reader.

3. High-Throughput PI3K/Akt Pathway Inhibition Assay

This protocol describes a targeted HTS assay to screen for the inhibitory effect of this compound on the PI3K/Akt signaling pathway using a cell-based ELISA to detect phosphorylated Akt (p-Akt).

Materials:

  • Cancer cell line with known active PI3K/Akt signaling (e.g., MCF-7)

  • This compound (dissolved in DMSO)

  • Complete cell culture medium and serum-free medium

  • 96-well or 384-well cell culture plates

  • Cell-based ELISA kit for phosphorylated Akt (e.g., PathScan® Phospho-Akt1 (Ser473) Sandwich ELISA Kit)

  • Plate reader capable of measuring absorbance

Protocol:

  • Cell Seeding and Serum Starvation:

    • Seed cells in 96-well or 384-well plates and allow them to adhere overnight.

    • Remove the culture medium and replace it with serum-free medium.

    • Incubate for 16-24 hours to serum-starve the cells and reduce basal Akt phosphorylation.

  • Compound Treatment and Pathway Stimulation:

    • Pre-treat cells with various concentrations of this compound (in serum-free medium) for 1-2 hours.

    • Stimulate the PI3K/Akt pathway by adding a growth factor (e.g., insulin or IGF-1) at a predetermined optimal concentration.

    • Incubate for 15-30 minutes.

  • Cell Lysis and ELISA:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells according to the ELISA kit manufacturer's protocol.

    • Perform the ELISA to detect the levels of phosphorylated Akt in each well.

    • Measure the absorbance using a plate reader.

Data Presentation

Quantitative data from high-throughput screening should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Example Cytotoxicity Data for Jolkinolide B (IC50 Values)

Cell LineCancer TypeIC50 (µM) of Jolkinolide B
AGSGastric Cancer15.99
MKN45Gastric Cancer33.3
A549Non-small cell lung cancerConcentration-dependent inhibition
H1299Non-small cell lung cancerConcentration-dependent inhibition
MCF-7Breast CancerNot specified
BT-474Breast CancerNot specified

Data for Jolkinolide B is presented as an illustrative example. Similar tables should be generated for this compound based on experimental findings.

Mandatory Visualizations

Signaling Pathway Diagram

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Growth mTORC1->Proliferation JolkinolideE This compound JolkinolideE->Akt inhibits?

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by this compound.

Experimental Workflow Diagram

HTS_Workflow start Start: Cancer Cell Line Panel plate_cells Plate Cells in 384-well Plates start->plate_cells add_jolkinolide Add this compound (Concentration Gradient) plate_cells->add_jolkinolide incubate1 Incubate (72h) add_jolkinolide->incubate1 primary_screen Primary Screen: Cytotoxicity Assay (e.g., CellTiter-Glo) incubate1->primary_screen analyze_hits Analyze Data & Identify Hits (IC50 Calculation) primary_screen->analyze_hits secondary_screen Secondary Screens on Hits analyze_hits->secondary_screen apoptosis_assay Apoptosis Assay (e.g., Caspase-Glo 3/7) secondary_screen->apoptosis_assay pathway_assay Pathway Assay (e.g., p-Akt ELISA) secondary_screen->pathway_assay end End: Candidate Prioritization apoptosis_assay->end pathway_assay->end

Caption: High-throughput screening workflow for this compound.

References

Troubleshooting & Optimization

challenges in Jolkinolide E isolation from natural sources

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Isolation of Jolkinolide E

Welcome to the technical support center for the isolation of this compound. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during the extraction and purification of this potent diterpenoid from natural sources.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources for isolating this compound?

This compound, along with other related diterpenoids like Jolkinolide A and B, is primarily isolated from plants of the Euphorbia genus.[1][2][3] Species such as Euphorbia fischeriana and Euphorbia calyptrata are known producers of these compounds.[2][3][4] The roots of these plants are typically the most concentrated source of these diterpenoids.[1][4]

Q2: What are the main challenges in the isolation of this compound?

The primary challenges in isolating this compound from natural sources include:

  • Low Concentration : this compound is often present in low concentrations within the plant matrix, requiring large amounts of starting material.

  • Complex Matrix : The raw plant extract is a complex mixture containing numerous other compounds with similar polarities, such as other diterpenoids, triterpenoids, and phenolics, making separation difficult.[4]

  • Compound Stability : Diterpenoids can be sensitive to factors like pH, temperature, and light, potentially leading to degradation during the lengthy extraction and purification process.

  • Solubility Issues : this compound is a lipophilic compound, making it practically insoluble in water and petroleum ether but only slightly soluble in common organic solvents, which can complicate solvent selection for extraction and chromatography.[5][6]

Q3: Which solvents are most effective for the initial extraction?

The choice of solvent is critical for achieving a good yield. Based on protocols for related jolkinolide diterpenoids, the following solvents are commonly used:

  • Ethanol/Methanol : Reflux extraction with 80-100% ethanol or methanol is a common and effective method for extracting diterpenoids from Euphorbia species.[7]

  • Acetone : Acetone is also used for reflux extraction, often following an initial extraction step.[1]

  • Supercritical CO2 with Ethanol as Entrainer : This method is noted for its high efficiency and environmental friendliness, making it suitable for larger-scale industrial production.[1]

Q4: What analytical techniques are recommended for monitoring the purification process?

To effectively track the presence and purity of this compound throughout the isolation process, the following techniques are essential:

  • Thin-Layer Chromatography (TLC) : Used for rapid, qualitative monitoring of fractions from column chromatography to identify those containing the target compound.[1]

  • High-Performance Liquid Chromatography (HPLC) : HPLC is crucial for the quantitative analysis of this compound.[8][9][10] A validated HPLC method can determine the purity of the final product and quantify yields at each step.[9][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : This technique is highly sensitive and specific, used for the detection and quantification of compounds like this compound, especially when dealing with very low concentrations.[11][12]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Extraction Yield 1. Inefficient cell wall disruption. 2. Inappropriate solvent choice. 3. Insufficient extraction time or temperature.1. Ensure the plant material is finely ground (e.g., 20-40 mesh) to increase surface area.[1] 2. Use solvents with appropriate polarity, such as ethanol, methanol, or acetone.[1][7] Consider sequential extractions with solvents of increasing polarity. 3. Optimize reflux extraction time (e.g., 1.5-2 hours per cycle) and perform multiple extraction cycles (e.g., 2-3 times).[7]
Co-elution of Impurities during Chromatography 1. Poor resolution on the selected stationary phase (e.g., silica gel). 2. Inappropriate mobile phase composition. 3. Overloading the column.1. Use high-quality, small-particle-size silica gel (e.g., 200-300 mesh) for better separation.[1] 2. Employ a gradient elution system (e.g., petroleum ether-ethyl acetate or petroleum ether-acetone) to improve the separation of compounds with close polarities.[1][7] 3. Reduce the amount of crude extract loaded onto the column.
Compound Degradation 1. Exposure to high temperatures for extended periods. 2. Exposure to acidic or basic conditions. 3. Oxidation or photodegradation.1. Use reduced-pressure evaporation to concentrate solutions at lower temperatures.[7] 2. Maintain a neutral pH during extraction and purification unless a specific hydrolysis step is intended.[7] 3. Store extracts and purified fractions in the dark and under an inert atmosphere (e.g., nitrogen or argon) at low temperatures.
Difficulty in Final Crystallization 1. Presence of persistent impurities. 2. Inappropriate solvent system for recrystallization. 3. Supersaturation not achieved.1. Perform an additional purification step, such as preparative HPLC, to remove trace impurities. 2. Experiment with binary solvent systems. A common method is to dissolve the compound in a good solvent (e.g., dichloromethane) and slowly add a poor solvent (e.g., methanol) until turbidity appears, then allow it to cool slowly.[1] 3. Slowly evaporate the solvent from the solution to gently increase the concentration and induce crystal formation.

Data Presentation

Table 1: Comparison of Extraction Methods for Jolkinolide-like Diterpenoids
MethodSolvent SystemTypical ConditionsAdvantagesDisadvantages
Reflux Extraction 95% Ethanol or Methanol[7]3 cycles; 1.5-2 hours/cycle[7]Simple setup, effective for many compoundsTime-consuming, potential for thermal degradation
Supercritical Fluid Extraction (SFE) CO2 with Ethanol entrainer[1]35-48 °C; 25-33 MPa; 2-6 h[1]High efficiency, environmentally friendly, pure extract[1]High initial equipment cost
Matrix Solid-Phase Dispersion (MSPD) Silica gel (dispersant), Ethanol-water (eluent)[4]Sample:sorbent ratio 1:2[4]Higher yields than reflux, less solvent/sample needed[4]May be less scalable for industrial production
Table 2: Solubility of Structurally Related Compounds in Various Solvents

Note: Direct solubility data for this compound is limited. This table presents solubility data for other lipophilic natural products to guide solvent selection.

Compound TypePractically Insoluble InSlightly Soluble InSoluble In
Diterpenoids (General) Water, Petroleum Ether[5][6]Ethanol, Methanol, Acetone, Chloroform, Ethyl Acetate[5][6]Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)[5][6]
Luteolin (Flavonoid) Toluene, Benzene, Water[8]Acetonitrile, Dichloromethane[8]DMSO, Tetrahydrofuran (THF), Methanol, Ethanol[8][13][14]

Experimental Protocols

General Protocol for the Isolation of this compound

This protocol is a generalized procedure based on methods used for isolating related diterpenoids from Euphorbia species.[1][7]

1. Preparation of Plant Material:

  • Air-dry the roots of the Euphorbia plant.

  • Grind the dried roots into a fine powder (20-40 mesh).[1]

2. Solvent Extraction:

  • Take the powdered plant material and perform reflux extraction with 95% ethanol. Use a 1:5 solid-to-liquid ratio (w/v) for the first extraction for 2 hours.[7]

  • Filter the mixture and repeat the extraction on the plant residue two more times with a 1:4 solid-to-liquid ratio for 1.5 hours each time.[7]

  • Combine all the ethanol extracts.

3. Concentration and Partitioning:

  • Concentrate the combined extracts under reduced pressure to obtain a crude extract.[7]

  • Suspend the crude extract in water and perform liquid-liquid partitioning with a nonpolar solvent like petroleum ether to remove fats and chlorophylls. Discard the petroleum ether layer.[7]

  • Subsequently, partition the aqueous layer with a solvent of intermediate polarity, such as ethyl acetate or n-butanol, to extract the diterpenoids.[1]

4. Chromatographic Purification:

  • Concentrate the ethyl acetate or n-butanol fraction to dryness.

  • Subject the dried extract to silica gel column chromatography (200-300 mesh).[1]

  • Elute the column with a gradient mobile phase, starting with a nonpolar system and gradually increasing polarity (e.g., petroleum ether-acetone or petroleum ether-ethyl acetate gradient).[1][7]

  • Collect fractions and monitor them by TLC. Combine fractions containing the compound of interest.

5. Final Purification and Crystallization:

  • Concentrate the combined fractions containing this compound.

  • If necessary, perform a final purification step using preparative HPLC for higher purity.

  • Recrystallize the purified compound from a suitable solvent system (e.g., dichloromethane-methanol) to obtain pure this compound crystals.[1]

Visualizations

Jolkinolide_E_Isolation_Workflow Plant Euphorbia Plant Material (e.g., Roots) Grinding Grinding & Drying (20-40 mesh) Plant->Grinding Extraction Solvent Extraction (e.g., Ethanol Reflux) Grinding->Extraction Filtration Filtration Extraction->Filtration Mixture Filtration->Plant Residue for Re-extraction Concentration1 Concentration (Reduced Pressure) Filtration->Concentration1 Combined Filtrate Partitioning Liquid-Liquid Partitioning Concentration1->Partitioning Crude Extract Concentration2 Concentration of Organic Phase Partitioning->Concentration2 Diterpenoid-rich Organic Phase Chromatography Silica Gel Column Chromatography Concentration2->Chromatography Dried Extract TLC Fraction Monitoring (TLC) Chromatography->TLC Collected Fractions Purification Final Purification (Prep-HPLC / Recrystallization) Chromatography->Purification Pooled Fractions TLC->Chromatography Combine Fractions JolkinolideE Pure this compound Purification->JolkinolideE

Caption: Workflow for the Isolation of this compound from Natural Sources.

References

optimizing Jolkinolide E dosage for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with Jolkinolide E and its closely related analogue, Jolkinolide B, in in vitro experiments.

Disclaimer: Most of the currently available research has been conducted on Jolkinolide B (JB). While this compound is structurally similar, optimal conditions may vary. The following guidelines are based on published data for Jolkinolide B and general principles for diterpenoids, and should be adapted for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is this compound/B, and what is its primary mechanism of action?

A1: this compound and B are bioactive ent-abietane-type diterpenoids isolated from the roots of plants like Euphorbia fischeriana Steud.[1][2] Jolkinolide B has been shown to exhibit significant anti-tumor activity by inducing cell cycle arrest and apoptosis in various cancer cell lines.[1][3] Its mechanism involves the modulation of multiple key signaling pathways, most notably the inhibition of the PI3K/Akt/mTOR and JAK/STAT pathways.[4][5]

Q2: How should I prepare a stock solution of this compound?

A2: this compound is soluble in DMSO.[6] To prepare a high-concentration stock solution (e.g., 10-20 mM), dissolve the powdered compound in pure, sterile DMSO. Vortex thoroughly to ensure it is fully dissolved. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q3: What is a recommended starting concentration for my in vitro experiment?

A3: The effective concentration of Jolkinolide B varies significantly depending on the cell line and the duration of the experiment.[1][7] A common strategy is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cells. Based on published data for Jolkinolide B, a starting range of 5 µM to 80 µM is advisable.[1] For initial screening, concentrations of 10 µM, 20 µM, and 40 µM could be tested.[1]

Q4: What is the maximum final concentration of DMSO I should use in my cell culture?

A4: The final concentration of the solvent (DMSO) in the cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. A final concentration of 0.1% to 0.5% DMSO is generally considered safe for most cell lines.[8] Always include a vehicle control group in your experiments (cells treated with the same final concentration of DMSO without the compound) to account for any effects of the solvent itself.

Q5: What is a typical treatment duration for this compound/B?

A5: Treatment times in published studies for Jolkinolide B range from 24 to 72 hours.[1][2][7] The optimal duration depends on the specific assay and the cell line's doubling time. Cytotoxicity and apoptosis can often be observed within 24-48 hours.[1]

Troubleshooting Guide

Q: I'm seeing precipitation in my culture medium after adding this compound. What should I do?

A: Precipitation is a common issue with hydrophobic compounds like diterpenoids.

  • Solution 1: Check Stock Concentration: Ensure your stock solution is not oversaturated and is fully dissolved before diluting it into the medium.

  • Solution 2: Dilution Method: When diluting the stock, add it to the medium and mix immediately and thoroughly to prevent the compound from crashing out of solution. Avoid adding the concentrated stock directly onto the cells.

  • Solution 3: Reduce Final Concentration: You may be exceeding the compound's solubility limit in the aqueous culture medium. Try working with lower final concentrations.

Q: My results are inconsistent between experiments. What could be the cause?

A: Inconsistency can arise from several factors.

  • Solution 1: Compound Stability: Diterpenoids can be unstable in culture media over long incubation periods.[9] Minimize the time the compound is in the media before and during the experiment. Consider preparing fresh dilutions for each experiment from a frozen stock.

  • Solution 2: Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics and drug sensitivity can change over time in culture.

  • Solution 3: Experimental Conditions: Ensure all parameters, such as cell seeding density, incubation times, and reagent concentrations, are kept consistent across all experiments.

Q: I am observing high levels of cytotoxicity even at very low concentrations or in my vehicle control.

A: This could indicate a problem with either the compound or the experimental setup.

  • Solution 1: Solvent Toxicity: Your cells may be particularly sensitive to DMSO. Lower the final DMSO concentration to ≤0.1% and re-run the vehicle control.

  • Solution 2: Compound Purity: Verify the purity of your this compound. Impurities could contribute to non-specific toxicity.

  • Solution 3: Cell Health: Ensure your cells are healthy and not overly confluent before starting the experiment, as stressed cells can be more susceptible to toxicity.

Q: I am not observing any effect on my cells, even at high concentrations.

A: This could be due to several reasons.

  • Solution 1: Cell Line Resistance: The cell line you are using might be resistant to the effects of this compound/B. Some cell lines have IC50 values greater than 50 µg/mL.[7]

  • Solution 2: Inactive Compound: The compound may have degraded. Verify the storage conditions and age of your stock solution. Test its activity on a known sensitive cell line if possible.

  • Solution 3: Insufficient Incubation Time: The observed effect may require a longer treatment duration. Consider extending the incubation period to 72 hours.[2]

Data Presentation

Table 1: Reported IC50 Values for Jolkinolide B in Various Cancer Cell Lines

Cell LineCancer TypeIC50 ValueTreatment Duration
K562Chronic Myeloid Leukemia12.1 µg/mL24 hours
K562Chronic Myeloid Leukemia10.7 µg/mL72 hours
MKN45Gastric Cancer44.69 µM24 hours
MKN45Gastric Cancer33.64 µM48 hours
AGSGastric Cancer15.99 µMNot Specified
MCF-7Breast Cancer~40 µg/mLNot Specified
Eca-109Esophageal Carcinoma23.7 µg/mL24 hours
HepG2Human Hepatoma>50.0 µg/mL24 hours

Data compiled from multiple sources.[1][7][10][11]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is adapted from methodologies used in studies on Jolkinolide B.[1][7]

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM). Include a vehicle control (DMSO only).

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

Protocol 2: Apoptosis Detection using Annexin V-FITC/PI Staining

This protocol is based on methods described for Jolkinolide B research.[1][10]

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension to obtain a cell pellet.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer provided with the apoptosis detection kit.

  • Staining: Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples by flow cytometry within one hour. The cell populations can be distinguished as follows:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Data Analysis prep_stock Prepare this compound Stock Solution (in DMSO) treat_cells Treat Cells with Serial Dilutions (24-72h Incubation) prep_stock->treat_cells seed_cells Seed Cells in Multi-well Plates seed_cells->treat_cells add_reagent Perform Assay (e.g., add MTT or Annexin V) treat_cells->add_reagent read_plate Measure Signal (Absorbance/Fluorescence) add_reagent->read_plate calc_ic50 Calculate Cell Viability & Determine IC50 read_plate->calc_ic50

Workflow for Determining Optimal this compound Dosage.

PI3K_pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Apoptosis Apoptosis mTOR->Apoptosis | Jolkinolide Jolkinolide B Jolkinolide->PI3K Inhibits Jolkinolide->Akt Inhibits

Jolkinolide B inhibits the PI3K/Akt/mTOR signaling pathway.[4]

JAK_STAT_pathway JAK2 JAK2 STAT3 STAT3 JAK2->STAT3 Bcl2 Bcl-2 (Anti-apoptotic) STAT3->Bcl2 Gene_Transcription Gene Transcription (Survival) STAT3->Gene_Transcription Jolkinolide Jolkinolide B Jolkinolide->JAK2 Inhibits Jolkinolide->STAT3 Inhibits

Jolkinolide B downregulates the JAK2/STAT3 signaling pathway.[5]

References

Technical Support Center: Jolkinolide E Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully crystallizing Jolkinolide E.

Troubleshooting Guide

Researchers may encounter several common issues during the crystallization of this compound. This section provides a systematic approach to addressing these challenges.

Problem 1: this compound Fails to Crystallize

If no crystals form after the solution has been allowed to cool, several factors could be at play.

  • Supersaturation Not Reached: The solution may not be concentrated enough for crystals to form.

    • Solution: Gently reheat the solution to evaporate a portion of the solvent, thereby increasing the concentration of this compound. Cool the solution again and observe for crystal formation.[1][2]

  • High Solubility: The chosen solvent may be too effective at dissolving this compound, even at lower temperatures.

    • Solution: Introduce an "anti-solvent" or "non-solvent," a solvent in which this compound is poorly soluble but is miscible with the primary solvent. Add the anti-solvent dropwise to the solution until it becomes slightly turbid, then allow it to stand.[2][3]

  • Nucleation Barrier: The initial formation of crystal nuclei is a critical step that can sometimes be inhibited.

    • Solutions:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can serve as nucleation sites.[1][2]

      • Seeding: If you have a previous crystal of this compound, add a tiny amount to the solution to act as a template for further crystal growth.[2]

Problem 2: Oiling Out

Instead of forming solid crystals, this compound may separate as an oil. This is often due to the solution being too concentrated or cooling too rapidly.[1]

  • Solution 1: Adjust Solvent Volume: Reheat the solution until the oil redissolves. Add a small amount of additional solvent (1-5% of the total volume) to slightly decrease the concentration, then allow it to cool slowly.[1]

  • Solution 2: Slower Cooling: After dissolving the compound in a minimal amount of hot solvent, ensure the flask cools as slowly as possible. This can be achieved by placing the flask in an insulated container (like a Dewar flask or a beaker filled with cotton) to slow heat loss.

Problem 3: Poor Crystal Yield

A low yield of crystals can be discouraging. Several factors can contribute to this issue.

  • Excess Solvent: Using too much solvent will result in a significant portion of the compound remaining dissolved in the mother liquor.[1]

    • Solution: Before crystallization, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the this compound. If you suspect excess solvent was used, you can try to recover more product by slowly evaporating some of the solvent from the mother liquor.[1]

  • Premature Filtration: Filtering the crystals before crystallization is complete will lead to a lower yield.

    • Solution: Ensure the solution has fully cooled to room temperature, and consider further cooling in an ice bath to maximize precipitation before filtration.

Problem 4: Impure Crystals

The resulting crystals may be discolored or have a wide melting point range, indicating the presence of impurities.

  • Solution 1: Recrystallization: Redissolve the impure crystals in a minimal amount of hot solvent and repeat the crystallization process. This second crystallization often yields a purer product.

  • Solution 2: Activated Carbon: If the impurity is colored, add a small amount of activated carbon to the hot solution, swirl, and then filter the hot solution through a pre-warmed filter to remove the carbon and adsorbed impurities before allowing the filtrate to cool.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for crystallizing this compound?

This compound is a diterpenoid, a class of natural products that often crystallize well from moderately polar solvents or solvent mixtures. While specific solubility data is limited, here are some recommended starting points:

  • Single Solvents: Acetone, ethanol, ethyl acetate, or acetonitrile.[3][4]

  • Solvent/Anti-Solvent Systems:

    • Acetone/Hexane

    • Ethyl Acetate/Heptane

    • Methanol/Water[5]

    • Dichloromethane/Cyclohexane

It is advisable to perform small-scale solubility tests with a few milligrams of this compound to identify a suitable solvent or solvent system. The ideal solvent will dissolve the compound when hot but have low solubility when cold.[6]

Q2: How can I grow large, single crystals of this compound for X-ray crystallography?

Growing single crystals suitable for X-ray diffraction requires slow, controlled crystallization.

  • Method 1: Slow Evaporation: Dissolve this compound in a volatile solvent (e.g., ethyl acetate) in a small vial. Cover the vial with a cap that has a small hole pricked in it to allow for very slow evaporation over several days to weeks.

  • Method 2: Vapor Diffusion: This is a highly effective method. Dissolve the compound in a "good" solvent and place this solution in a small, open vial. Place this vial inside a larger, sealed jar that contains a larger volume of an "anti-solvent." The anti-solvent vapor will slowly diffuse into the primary solvent, gradually reducing the solubility of this compound and promoting the growth of large, well-ordered crystals.[3]

Q3: My crystallization is happening too quickly, resulting in very small crystals. How can I slow it down?

Rapid crystallization traps impurities and leads to small, poorly formed crystals.

  • Increase Solvent Volume: Add a slight excess of the hot solvent to ensure the solution is not overly saturated upon cooling.[1]

  • Insulate the Flask: As mentioned in the "Oiling Out" section, slowing the cooling rate by insulating the flask is crucial for growing larger, purer crystals.[1]

Quantitative Data Summary

The following table summarizes key parameters for consideration during the crystallization of diterpenoids like this compound. These are general guidelines and may require optimization.

ParameterRecommended RangeRationale
Solvent Polarity Moderately PolarDiterpenoids often have moderate polarity, requiring solvents that can effectively solvate them at elevated temperatures.
Cooling Rate 0.1 - 1.0 °C / minuteA slow cooling rate is critical to allow for the formation of a well-ordered crystal lattice, minimizing defects and impurity inclusion.
Solution Concentration 5 - 25 mg/mLThis range often provides a good balance for achieving supersaturation upon cooling without leading to "oiling out."
Anti-Solvent Addition Rate < 1 mL / minuteSlow, dropwise addition of an anti-solvent prevents localized, rapid precipitation, favoring crystal growth over amorphous solid formation.

Experimental Protocols

Protocol 1: Standard Recrystallization by Cooling

  • Dissolution: Place the crude this compound solid in an Erlenmeyer flask. Add a small volume of the chosen solvent (e.g., acetone).

  • Heating: Gently heat the mixture on a hot plate while stirring until the solvent boils.

  • Achieve Saturation: Continue to add the solvent dropwise until the this compound has just completely dissolved.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To further increase the yield, you may subsequently place the flask in an ice bath for 15-20 minutes.

  • Isolation: Collect the formed crystals by vacuum filtration, washing them with a small amount of the cold solvent.

  • Drying: Allow the crystals to air dry completely.

Protocol 2: Solvent-Antisolvent Crystallization

  • Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent (e.g., dichloromethane or ethyl acetate) at room temperature.

  • Anti-Solvent Addition: Slowly add a miscible "anti-solvent" (e.g., hexane or heptane) dropwise while stirring.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid).

  • Crystal Growth: Stopper the flask and leave it undisturbed at room temperature or in a cool place for several hours to days to allow for crystal growth.

  • Isolation and Drying: Collect and dry the crystals as described in the standard recrystallization protocol.

Visualizations

The following diagrams illustrate key conceptual workflows in troubleshooting this compound crystallization.

G Troubleshooting Workflow for Crystallization Failure start No Crystals Formed check_saturation Is the solution saturated? start->check_saturation action_concentrate Evaporate some solvent and cool again check_saturation->action_concentrate No check_nucleation Is there a nucleation issue? check_saturation->check_nucleation Yes success Crystals Formed action_concentrate->success action_scratch Scratch flask with glass rod check_nucleation->action_scratch Yes action_seed Add a seed crystal check_nucleation->action_seed Yes check_solvent Is the compound too soluble? check_nucleation->check_solvent No action_scratch->success action_seed->success action_antisolvent Add an anti-solvent check_solvent->action_antisolvent Yes action_antisolvent->success

Caption: A decision tree for troubleshooting crystallization failure.

G Vapor Diffusion Crystallization Setup vial {Inner Vial | this compound in 'Good' Solvent} diffusion Vapor Diffusion (Anti-Solvent into Good Solvent) reservoir Reservoir of 'Anti-Solvent'

Caption: Diagram of a vapor diffusion setup for single crystal growth.

Disclaimer: The information on potential signaling pathways for the related compound Jolkinolide B is provided for informational purposes and may not be directly applicable to this compound.

References

Technical Support Center: Enhancing the Bioavailability of Jolkinolide E

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Jolkinolide E. Given the limited specific data on this compound's bioavailability, much of the guidance is based on its close structural analog, Jolkinolide B, and established methods for enhancing the bioavailability of poorly soluble diterpenoids.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a casbane diterpenoid isolated from the roots of plants such as Euphorbia rapulum.[1] Like many other diterpenoids, this compound is a lipophilic molecule, which often correlates with poor aqueous solubility. This low solubility can significantly limit its oral bioavailability, meaning that only a small fraction of the administered dose reaches the systemic circulation to exert its therapeutic effects. Enhancing its bioavailability is crucial for translating its in vitro bioactivity to in vivo efficacy.

Q2: My this compound is not dissolving in my aqueous buffer. What solvents can I use?

This compound is soluble in dimethyl sulfoxide (DMSO).[2] For cell-based assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the cell culture medium. It is critical to ensure the final DMSO concentration is non-toxic to the cells (typically below 0.5%). For in vivo studies, the use of DMSO may be limited due to potential toxicity, necessitating the development of alternative formulations.

Q3: What are the potential mechanisms of action for Jolkinolides?

While the specific signaling pathways for this compound are not well-elucidated, studies on its analog, Jolkinolide B, have shown that it can induce apoptosis and inhibit cell proliferation in cancer cells through various signaling pathways, including:

  • PI3K/Akt/mTOR Pathway: Jolkinolide B has been shown to inhibit this critical survival pathway in breast and gastric cancer cells.[3][4]

  • JAK/STAT Pathway: This pathway, often implicated in inflammation and cancer, is another target of Jolkinolide B.[5]

  • ATR-CHK1 Signaling Pathway: Jolkinolide B has been observed to induce DNA damage and S-phase cell cycle arrest in gastric cancer cells by activating this pathway.[6][7]

Q4: Are there any in vivo data available for Jolkinolides?

Yes, several in vivo studies have been conducted on Jolkinolide B. These studies have demonstrated its ability to inhibit tumor growth in xenograft models of gastric and breast cancer.[4][6][7] These findings underscore the potential of Jolkinolides as therapeutic agents and highlight the importance of developing formulations with enhanced bioavailability to maximize their in vivo efficacy. A pharmacokinetic study in rats following intravenous administration of Jolkinolide B has also been reported.[8]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low in vivo efficacy despite high in vitro potency of this compound. Poor bioavailability due to low aqueous solubility and/or rapid metabolism.1. Formulation Enhancement: Develop an advanced formulation to improve solubility and absorption (see Experimental Protocols section).2. Route of Administration: Consider alternative routes of administration, such as intravenous or intraperitoneal injection, to bypass first-pass metabolism.[8]
Precipitation of this compound in aqueous solutions during experiments. The concentration of this compound exceeds its solubility limit in the aqueous buffer.1. Optimize Solvent Concentration: If using a co-solvent like DMSO, ensure the final concentration is as low as possible while maintaining solubility.2. Use of Solubilizing Agents: Incorporate solubilizing agents such as cyclodextrins or surfactants in your formulation.3. pH Adjustment: Investigate the pH-solubility profile of this compound to determine if adjusting the pH of the buffer can improve its solubility.
Inconsistent results in animal studies. Variability in drug absorption due to poor formulation.1. Develop a Stable Formulation: Utilize formulation strategies like solid dispersions or nanoparticle encapsulation to ensure consistent drug release and absorption.2. Dose-Response Study: Conduct a thorough dose-response study to identify a dose level that provides consistent and measurable effects.
High variability in cell-based assay results. Inconsistent solubility or aggregation of this compound in the culture medium.1. Fresh Dilutions: Prepare fresh dilutions of this compound from a DMSO stock for each experiment.2. Vortexing/Sonication: Ensure thorough mixing of the final dilution in the culture medium before adding to the cells.

Experimental Protocols

Preparation of a Nanosuspension of this compound

Nanosuspensions can enhance the dissolution rate and saturation solubility of poorly soluble drugs.

Objective: To prepare a stable nanosuspension of this compound for in vitro and in vivo evaluation.

Materials:

  • This compound

  • Stabilizer (e.g., Poloxamer 188, Vitamin E TPGS)

  • Organic solvent (e.g., acetone, ethanol)

  • Purified water

  • High-pressure homogenizer or sonicator

Method:

  • Dissolve this compound in a suitable organic solvent.

  • Dissolve the stabilizer in purified water.

  • Add the organic phase (this compound solution) dropwise into the aqueous phase (stabilizer solution) under constant stirring.

  • Remove the organic solvent using a rotary evaporator.

  • Homogenize the resulting suspension using a high-pressure homogenizer or a probe sonicator to reduce the particle size to the nanometer range.

  • Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential.

Formulation of this compound in a Self-Emulsifying Drug Delivery System (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.

Objective: To develop a SEDDS formulation to improve the oral bioavailability of this compound.

Materials:

  • This compound

  • Oil (e.g., Labrafil M 1944 CS, Capryol 90)

  • Surfactant (e.g., Kolliphor RH 40, Tween 80)

  • Co-solvent (e.g., Transcutol HP, Propylene Glycol)

Method:

  • Screen various oils, surfactants, and co-solvents for their ability to solubilize this compound.

  • Construct ternary phase diagrams to identify the self-emulsifying regions.

  • Prepare different SEDDS formulations by mixing the selected oil, surfactant, and co-solvent in varying ratios.

  • Incorporate this compound into the optimized SEDDS formulation and vortex until a clear solution is obtained.

  • Evaluate the self-emulsification performance by adding the formulation to water and observing the formation of a nanoemulsion.

  • Characterize the resulting nanoemulsion for droplet size, PDI, and drug content.

Signaling Pathways and Experimental Workflows

Jolkinolide B Signaling Pathways

The following diagram illustrates the known signaling pathways affected by Jolkinolide B, which may be relevant for this compound.

Jolkinolide_B_Signaling Jolkinolide_B Jolkinolide B PI3K PI3K Jolkinolide_B->PI3K Inhibits JAK2 JAK2 Jolkinolide_B->JAK2 Inhibits ATR ATR Jolkinolide_B->ATR Activates Apoptosis Apoptosis Jolkinolide_B->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Promotes STAT3 STAT3 JAK2->STAT3 STAT3->Proliferation Promotes CHK1 CHK1 ATR->CHK1 CellCycleArrest Cell Cycle Arrest CHK1->CellCycleArrest Bioavailability_Workflow Start Start: Poorly Soluble This compound Formulation Formulation Development (e.g., Nanoparticles, SEDDS) Start->Formulation Physicochemical Physicochemical Characterization (Size, Zeta, Drug Load) Formulation->Physicochemical InVitro_Dissolution In Vitro Dissolution Studies Physicochemical->InVitro_Dissolution InVitro_Permeability In Vitro Permeability Assay (e.g., Caco-2 cells) Physicochemical->InVitro_Permeability InVivo_PK In Vivo Pharmacokinetic Study (Animal Model) InVitro_Dissolution->InVivo_PK InVitro_Permeability->InVivo_PK InVivo_Efficacy In Vivo Efficacy Study (Disease Model) InVivo_PK->InVivo_Efficacy End End: Optimized Formulation with Enhanced Bioavailability InVivo_Efficacy->End

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of Jolkinolide E and Jolkinolide B

Author: BenchChem Technical Support Team. Date: November 2025

Jolkinolide E and Jolkinolide B, both members of the diterpenoid family of natural products, have garnered interest in the scientific community for their potential therapeutic applications. While Jolkinolide B has been extensively studied for its diverse pharmacological effects, this compound is a more recently investigated compound. This guide provides a detailed comparison of the bioactivity of these two compounds, with a focus on their anticancer properties, supported by available experimental data.

Overview of Bioactivity

Jolkinolide B is a well-documented bioactive compound with a range of reported activities, including potent anticancer and anti-inflammatory effects.[1] Its mechanisms of action often involve the modulation of key signaling pathways implicated in cell growth, proliferation, and apoptosis.

This compound has been identified as a casbane diterpenoid and has demonstrated bioactivity, particularly in the context of cancer.[1] Studies on synthetic (-)-jolkinolide E have shown its ability to inhibit the proliferation and induce apoptosis in hepatocellular carcinoma (HCC) cells. Another report has described its weak selective activity against HepG2 (hepatocellular carcinoma), MCF-7 (breast cancer), and C6 (glioma) cell lines.

Quantitative Comparison of Anticancer Activity

To facilitate a direct comparison, the following table summarizes the available quantitative data on the cytotoxic effects of this compound and Jolkinolide B against various cancer cell lines.

CompoundCell LineCancer TypeIC50 Value (µM)Reference
This compound Not explicitly statedHepatocellular CarcinomaData not available[1]
HepG2Hepatocellular CarcinomaData not available
MCF-7Breast CancerData not available
C6GliomaData not available
Jolkinolide B MKN45Gastric Cancer33.64 ± 3.64 (48h)
Huh-7Hepatocellular CarcinomaNot explicitly stated[2]
SK-Hep-1Hepatocellular CarcinomaNot explicitly stated[2]

Note: While the anti-proliferative and pro-apoptotic effects of this compound on HCC cells have been reported, specific IC50 values from the primary literature were not available in the searched resources.[1] Similarly, for Jolkinolide B, while its inhibitory effects on Huh-7 and SK-Hep-1 cell migration, invasion, and induction of apoptosis are documented, explicit IC50 values for cytotoxicity were not provided in the reviewed articles.[2]

Signaling Pathways and Mechanism of Action

Jolkinolide B

Jolkinolide B has been shown to exert its anticancer effects through the modulation of several critical signaling pathways:

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation. Jolkinolide B has been reported to inhibit this pathway, leading to decreased cancer cell growth.

  • JAK/STAT Pathway: The JAK/STAT pathway is involved in inflammation and cell growth. Inhibition of this pathway by Jolkinolide B contributes to its anti-inflammatory and anticancer properties.[1]

  • NF-κB Pathway: As a key regulator of inflammation and cell survival, the inhibition of the NF-κB pathway by Jolkinolide B is a significant aspect of its mechanism of action.[1]

  • β-catenin Signaling: In hepatocellular carcinoma, Jolkinolide B has been found to inactivate the β-catenin signaling pathway, which is known to promote tumor progression.[2]

Jolkinolide_B_Signaling cluster_PI3K PI3K/Akt/mTOR Pathway cluster_JAK JAK/STAT Pathway cluster_NFkB NF-κB Pathway cluster_beta_catenin β-catenin Signaling Jolkinolide_B Jolkinolide B PI3K PI3K Jolkinolide_B->PI3K Inhibits JAK JAK Jolkinolide_B->JAK Inhibits IKK IKK Jolkinolide_B->IKK Inhibits beta_catenin beta_catenin Jolkinolide_B->beta_catenin Inactivates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation &\nSurvival Cell Proliferation & Survival mTOR->Cell Proliferation &\nSurvival STAT STAT JAK->STAT Gene Transcription Gene Transcription STAT->Gene Transcription NFkB NFkB IKK->NFkB Inflammation &\nSurvival Inflammation & Survival NFkB->Inflammation &\nSurvival Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Dishevelled->beta_catenin beta_catenin->Gene Transcription

Caption: Signaling pathways modulated by Jolkinolide B.

This compound

The precise signaling pathways modulated by this compound have not been as extensively characterized as those of Jolkinolide B. The available literature indicates that its anticancer activity is mediated through the induction of apoptosis and inhibition of cell proliferation in hepatocellular carcinoma cells.[1] Further research is required to elucidate the specific molecular targets and signaling cascades involved in the bioactivity of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay) for Jolkinolide B on MKN45 cells
  • Cell Seeding: MKN45 gastric cancer cells were seeded into 96-well plates.

  • Treatment: Cells were treated with varying concentrations of Jolkinolide B (e.g., 0, 10, 20, 40, 80, 100 µM) for specified durations (e.g., 24, 48, 72 hours).

  • MTT Incubation: Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The medium was removed, and a solvent such as DMSO was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader. The cell viability was calculated relative to the untreated control cells.

MTT_Assay_Workflow start Start seed_cells Seed MKN45 cells in 96-well plates start->seed_cells add_jb Add varying concentrations of Jolkinolide B seed_cells->add_jb incubate Incubate for 24, 48, or 72 hours add_jb->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for formazan crystal formation add_mtt->incubate_mtt solubilize Solubilize formazan crystals with DMSO incubate_mtt->solubilize read_absorbance Measure absorbance with a microplate reader solubilize->read_absorbance calculate_viability Calculate cell viability read_absorbance->calculate_viability end End calculate_viability->end

Caption: Workflow for the MTT cell viability assay.

Wound Healing and Transwell Invasion Assays for Jolkinolide B on Huh-7 and SK-Hep-1 cells
  • Wound Healing Assay (for cell migration):

    • Cells were grown to confluence in a culture plate.

    • A scratch was made through the cell monolayer using a sterile pipette tip.

    • The cells were then treated with Jolkinolide B.

    • The closure of the scratch was monitored and imaged at different time points to assess cell migration.

  • Transwell Invasion Assay (for cell invasion):

    • Transwell inserts with a Matrigel-coated membrane were used.

    • Cells were seeded in the upper chamber in serum-free medium, with or without Jolkinolide B.

    • The lower chamber was filled with a medium containing a chemoattractant (e.g., fetal bovine serum).

    • After incubation, non-invading cells on the upper surface of the membrane were removed.

    • Invading cells on the lower surface were fixed, stained, and counted under a microscope.

Conclusion

References

Research on Jolkinolide E in Cancer Therapy Remains Largely Unexplored

Author: BenchChem Technical Support Team. Date: November 2025

Despite significant interest in the anticancer potential of the diterpenoid class of compounds, a comprehensive review of scientific literature reveals a notable absence of research specifically investigating the efficacy and mechanisms of Jolkinolide E in cancer therapy. While its close analog, Jolkinolide B, has been the subject of numerous studies, data on this compound's cytotoxic effects, underlying signaling pathways, and comparative performance against other diterpenoids are currently unavailable.

This lack of specific data for this compound prevents a direct comparative analysis as requested. The following sections will, therefore, focus on the broader context of diterpenoids in cancer therapy and provide a detailed overview of the known anticancer properties of the closely related compound, Jolkinolide B, to offer a relevant, albeit indirect, perspective.

Diterpenoids: A Promising Class of Anticancer Agents

Diterpenoids are a large and structurally diverse class of natural products that have garnered considerable attention in cancer research.[1] Many members of this class have demonstrated potent antitumor activities through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[1]

Jolkinolide B: A Well-Studied Analog

Jolkinolide B (JB), a prominent diterpenoid isolated from plants of the Euphorbia genus, has been extensively investigated for its anticancer properties across various cancer types.

Quantitative Data on Jolkinolide B's Efficacy

The cytotoxic effects of Jolkinolide B have been quantified in several cancer cell lines, with IC50 values (the concentration of a drug that inhibits a biological process by 50%) indicating its potency.

Cell LineCancer TypeIC50 (µM)Reference
MKN45Gastric CancerNot explicitly stated, but effective in suppressing proliferation[2]
AGSGastric Cancer15.99[3][4]
MKN45Gastric Cancer33.3[3][4]
A549Non-small cell lung cancerConcentration-dependent inhibition[5]
H1299Non-small cell lung cancerConcentration-dependent inhibition[5]
MCF-7Breast CancerDose- and time-dependent inhibition[2]
B16F10MelanomaNot explicitly stated, but induced apoptosis[6]
Mechanisms of Action of Jolkinolide B

Jolkinolide B exerts its anticancer effects through multiple signaling pathways:

  • Induction of Apoptosis and Cell Cycle Arrest: In gastric cancer cells, Jolkinolide B has been shown to cause DNA damage, leading to S-phase cell cycle arrest through the ATR-CHK1-CDC25A-Cdk2 signaling pathway.[2] It also induces apoptosis via the mitochondrial pathway.[2]

  • PANoptosis Activation: More recent studies have revealed that Jolkinolide B can activate PANoptosis, a regulated form of cell death, in gastric cancer cells by targeting the molecular switch Caspase-8.[3][4]

  • Inhibition of Glycolysis: In non-small cell lung cancer and melanoma cells, Jolkinolide B has been found to inhibit glycolysis, the process by which cancer cells generate energy, by downregulating the expression of hexokinase 2 (HK2) through the Akt/mTOR pathway.[5][6]

  • Sensitization to Other Therapies: Jolkinolide B can sensitize bladder cancer cells to mTOR inhibitors by dually inhibiting Akt signaling and autophagy.

Signaling Pathways Targeted by Jolkinolide B

The intricate mechanisms of Jolkinolide B involve the modulation of several key signaling pathways.

JolkinolideB_Signaling cluster_inhibition Inhibitory Effects cluster_activation Activatory Effects Akt Akt mTOR mTOR Akt->mTOR HK2 Hexokinase 2 mTOR->HK2 Glycolysis Glycolysis HK2->Glycolysis ATR ATR CHK1 CHK1 ATR->CHK1 CDC25A CDC25A (inactivated) CHK1->CDC25A Cdk2 Cdk2 (inactivated) CDC25A->Cdk2 S_Phase_Arrest S-Phase Arrest Cdk2->S_Phase_Arrest Mitochondria Mitochondrial Pathway Apoptosis Apoptosis Mitochondria->Apoptosis Caspase8 Caspase-8 PANoptosis PANoptosis Caspase8->PANoptosis JolkinolideB Jolkinolide B JolkinolideB->Akt JolkinolideB->ATR JolkinolideB->Mitochondria JolkinolideB->Caspase8

Caption: Signaling pathways modulated by Jolkinolide B in cancer cells.

Experimental Protocols

While specific protocols for this compound are not available, the methodologies used to study Jolkinolide B provide a framework for future research.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the compound (e.g., Jolkinolide B) for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Protein Extraction: Cells are lysed to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins, followed by incubation with secondary antibodies conjugated to an enzyme (e.g., HRP).

  • Detection: The signal is detected using a chemiluminescent substrate and visualized using an imaging system.

Conclusion

References

Validating Anti-Proliferative Effects: A Comparative Guide on Jolkinolide B as a Proxy for Jolkinolide E

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Data Availability: Extensive literature searches for the anti-proliferative effects of Jolkinolide E yielded limited specific quantitative data. However, a significant body of research exists for the structurally similar diterpenoid, Jolkinolide B, isolated from the same plant genus, Euphorbia. This guide, therefore, presents a comprehensive analysis of the anti-proliferative effects of Jolkinolide B as a proxy to infer the potential bioactivity of this compound. The experimental data and methodologies detailed below are based on studies conducted on Jolkinolide B.

Jolkinolide B, a bioactive diterpenoid extracted from the roots of Euphorbia fischeriana Steud, has demonstrated significant anti-proliferative activity across a range of cancer cell lines.[1][2] Its mechanisms of action primarily involve the induction of apoptosis and cell cycle arrest, mediated through various signaling pathways.[2][3][4][5] This guide provides a comparative overview of its effects on different cancer cell types, supported by experimental data and detailed protocols.

Comparative Anti-Proliferative Activity of Jolkinolide B

The inhibitory effects of Jolkinolide B on the proliferation of various cancer cell lines have been quantified using IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%. These values vary depending on the cell line and the duration of exposure.

Cell LineCancer TypeIC50 Value (µM)Incubation Time (hours)Reference
AGSGastric Cancer15.99Not Specified[3]
MKN45Gastric Cancer33.30Not Specified[3]
K562Chronic Myeloid Leukemia12.1 µg/mL24[1]
Eca-109Esophageal Carcinoma23.7 µg/mL24[1]
HepG2Hepatoma>50.0 µg/mL24[1]
HeLaCervical Cancer3.62 (for a related analog)Not Specified[6]
Caco-2Colon Cancer26.1 (for an epimer)Not Specified[7]
A549Lung Cancer3.3 (for a related compound)Not Specified[7]
MDA-MB-231Breast CancerNot SpecifiedNot Specified[8]
MCF-7Breast CancerNot SpecifiedNot Specified[8]

Note: Some IC50 values are for structurally related compounds found in the same plant genus, as specific values for Jolkinolide B were not available in all cited literature. The activity of Jolkinolide B is shown to be dose-dependent.[1]

Key Mechanisms of Action

Jolkinolide B exerts its anti-proliferative effects primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Induction: Jolkinolide B has been shown to induce apoptosis in various cancer cells.[3][4] This is often characterized by morphological changes such as cell shrinkage and chromatin condensation.[1] The process is mediated by the activation of caspase cascades and modulation of apoptosis-related proteins.

Cell Cycle Arrest: The compound can arrest the cell cycle at different phases, preventing cancer cells from progressing through division. For instance, in K562 leukemia cells, Jolkinolide B was found to cause G1 phase arrest.[1] In gastric cancer cells, it can induce S phase arrest.[2][5]

Signaling Pathways Modulated by Jolkinolide B

The anti-proliferative effects of Jolkinolide B are orchestrated by its influence on several key signaling pathways involved in cell survival and proliferation.

  • PI3K/Akt/mTOR Pathway: This is a central pathway regulating cell growth and survival. Jolkinolide B has been shown to inhibit this pathway, leading to decreased proliferation and induction of apoptosis in breast cancer and bladder cancer cells.[4][9][10]

  • JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription pathway is crucial for cytokine signaling and is often dysregulated in cancer. Jolkinolide B can downregulate this pathway, contributing to its apoptotic effects in leukemia cells.

  • MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival. Jolkinolide B has been observed to inhibit the phosphorylation of ERK, a key component of this pathway, in breast cancer cells.[3]

Below are diagrams illustrating a simplified experimental workflow for assessing cell viability and the PI3K/Akt/mTOR signaling pathway affected by Jolkinolide B.

G cluster_workflow Experimental Workflow: Cell Viability Assay A Cancer Cell Culture B Treatment with Jolkinolide B (Varying Concentrations) A->B C Incubation (e.g., 24, 48, 72 hours) B->C D MTT Assay C->D E Measurement of Absorbance D->E F Calculation of IC50 Value E->F

Caption: A typical workflow for determining the IC50 value of Jolkinolide B.

G cluster_pathway Jolkinolide B's Effect on the PI3K/Akt/mTOR Pathway Jolkinolide_B Jolkinolide B PI3K PI3K Jolkinolide_B->PI3K Inhibits Apoptosis Apoptosis Jolkinolide_B->Apoptosis Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: Simplified PI3K/Akt/mTOR signaling pathway inhibited by Jolkinolide B.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of standard protocols used to evaluate the anti-proliferative effects of compounds like Jolkinolide B.

MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of Jolkinolide B and a vehicle control.

  • Incubation: The plates are incubated for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.[1]

Colony Formation Assay

This assay assesses the ability of single cells to undergo unlimited division and form colonies.

  • Cell Seeding: A low density of cells is seeded in culture dishes.

  • Treatment: Cells are treated with Jolkinolide B for a specified duration.

  • Incubation: The medium is replaced with a fresh medium, and the cells are incubated for a longer period (e.g., 1-2 weeks) to allow for colony formation.

  • Fixation and Staining: Colonies are fixed with a solution like methanol and stained with a dye such as crystal violet.

  • Colony Counting: The number of colonies (typically defined as clusters of 50 or more cells) is counted.[3]

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with Jolkinolide B for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected.

  • Staining: Cells are washed and resuspended in a binding buffer containing Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer to quantify the different cell populations.[3]

Conclusion

While specific data on this compound remains elusive, the extensive research on its close analog, Jolkinolide B, provides a strong foundation for understanding its potential anti-proliferative properties. Jolkinolide B demonstrates potent activity against a variety of cancer cell lines by inducing apoptosis and cell cycle arrest through the modulation of critical signaling pathways. Further research is warranted to specifically elucidate the anti-cancer effects and mechanisms of this compound to validate its potential as a therapeutic agent.

References

Unraveling the Anti-Cancer Mechanisms of Jolkinolide E: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Jolkinolide E, a diterpenoid derived from plants of the Euphorbia genus, has emerged as a compound of interest in oncology research. While direct comprehensive studies on this compound are still developing, its structural similarity to the extensively studied Jolkinolide B provides a strong basis for cross-validating its mechanism of action. This guide offers a comparative analysis of the anti-cancer properties of Jolkinolides, with a primary focus on the well-documented activities of Jolkinolide B, and draws parallels to the likely mechanisms of this compound. We compare its performance with established therapeutic alternatives targeting similar signaling pathways, supported by experimental data and detailed protocols.

Cross-Validation of Mechanism: Insights from Jolkinolide B

This compound has been shown to inhibit proliferation and induce apoptosis in hepatocellular carcinoma cells.[1] Due to its structural resemblance to Jolkinolide B, it is highly probable that it shares similar molecular targets and mechanisms of action. Jolkinolide B has been demonstrated to exert its anti-tumor effects through the modulation of several key signaling pathways implicated in cancer cell survival and proliferation.

Key Signaling Pathways Targeted by Jolkinolides

The anti-cancer activity of Jolkinolide B has been attributed to its ability to interfere with multiple signaling cascades, including:

  • The JAK/STAT Pathway: Jolkinolide B has been shown to downregulate the JAK2/STAT3 pathway, which is crucial for cytokine signaling and is often constitutively active in many cancers, promoting cell proliferation and survival.[2][3]

  • The PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival. Jolkinolide B has been found to inhibit this pathway, leading to the induction of apoptosis in various cancer cell lines, including breast and gastric cancer.[1][4]

  • The Mitochondrial Apoptosis Pathway: Jolkinolide B can induce apoptosis by modulating the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction and the activation of caspases.[5][6]

  • PANoptosis Activation: Recent studies indicate that Jolkinolide B can induce a form of programmed cell death known as PANoptosis in gastric cancer cells by activating caspase-8, which in turn triggers apoptosis, pyroptosis, and necroptosis.[4][7]

Comparative Performance Analysis

To contextualize the potential efficacy of this compound, we compare the available data for Jolkinolide B against established FDA-approved inhibitors of the key signaling pathways it targets.

Target PathwayJolkinolide B (Experimental)Alternative 1: JAK Inhibitor (Tofacitinib)Alternative 2: PI3K Inhibitor (Alpelisib)Alternative 3: Bcl-2 Inhibitor (Venetoclax)
Primary Target(s) JAK2, STAT3, PI3K, Akt, mTOR, Bcl-2 family, Caspase-8[1][2][3][4][5]JAK1, JAK2, JAK3[8][9]PI3Kα[10][11]BCL-2[12][13][14]
Mechanism of Action Inhibition of phosphorylation, induction of apoptosis, cell cycle arrest[1][5][6]Inhibition of JAK-mediated cytokine signaling[8][9]Inhibition of the PI3K pathway, leading to decreased cell growth and survival[10][11]Sequesters pro-apoptotic proteins, leading to apoptosis[12][13][14]
Reported IC50 Values 12.1 µg/mL (K562 leukemia), 23.7 µg/mL (Eca-109 esophageal), >50.0 µg/mL (HepG2 liver)[6]Varies by cell type and cytokine stimulation52 nM (p110α)[15]Sub-nanomolar to low micromolar range in sensitive cell lines[12][14]
FDA Approval Status InvestigationalApproved for rheumatoid arthritis, psoriatic arthritis, ulcerative colitis[8][9]Approved for HR+, HER2-, PIK3CA-mutated breast cancer[10][11]Approved for chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML)[12][13][14][16]

Visualizing the Mechanisms

To further elucidate the complex signaling networks involved, the following diagrams illustrate the key pathways targeted by Jolkinolides and the experimental workflows used to validate these mechanisms.

Jolkinolide_Signaling_Pathway Jolkinolide This compound/B JAK JAK Jolkinolide->JAK inhibition PI3K PI3K Jolkinolide->PI3K inhibition Bcl2 Bcl-2 Jolkinolide->Bcl2 inhibition Caspase8 Caspase-8 Jolkinolide->Caspase8 activation STAT3 STAT3 JAK->STAT3 Proliferation Cell Proliferation & Survival STAT3->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibition Bax Bax Bax->Mitochondrion Caspase9 Caspase-9 Mitochondrion->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Caspase8->Caspase3 PANoptosis PANoptosis Caspase8->PANoptosis

Caption: this compound/B Signaling Pathways.

Experimental_Workflow CancerCells Cancer Cell Lines Treatment Treatment with This compound/B or Alternatives CancerCells->Treatment MTT MTT Assay Treatment->MTT Western Western Blot Treatment->Western Flow Flow Cytometry (Annexin V/PI Staining) Treatment->Flow Viability Cell Viability & Proliferation MTT->Viability Protein Protein Expression & Phosphorylation (p-STAT3, p-Akt, Bcl-2, Caspases) Western->Protein Apoptosis Apoptosis Analysis Flow->Apoptosis

Caption: Experimental Workflow for Mechanism Validation.

Detailed Experimental Protocols

For researchers seeking to replicate or build upon these findings, the following are detailed protocols for the key experiments cited.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound (e.g., this compound, Jolkinolide B, or alternatives) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Western Blot for Protein Phosphorylation (e.g., p-STAT3)

This technique is used to detect specific proteins in a sample.

  • Cell Lysis: Treat cells with the test compounds for the indicated times. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-phospho-STAT3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining)

This method quantifies the percentage of apoptotic and necrotic cells.

  • Cell Treatment and Harvesting: Treat cells with the test compounds as described above. Harvest both adherent and floating cells, and wash them with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Conclusion

The available evidence strongly suggests that this compound, much like its close analog Jolkinolide B, is a promising anti-cancer agent with a multi-targeted mechanism of action. Its ability to modulate critical survival pathways such as JAK/STAT and PI3K/Akt, and to induce programmed cell death, positions it as a compound worthy of further investigation. This comparative guide provides a framework for researchers to understand its potential and to design further experiments to fully elucidate its therapeutic value in comparison to existing targeted therapies. The provided protocols offer a standardized approach for the cross-validation of these mechanisms.

References

A Comparative Analysis of Jolkinolide E and Its Analogs from Euphorbia Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Jolkinolide E and its related compounds isolated from various Euphorbia species. Due to a lack of quantitative data for this compound in the current scientific literature, this guide focuses on its presence, general isolation techniques, and the well-documented biological activities and signaling pathways of its close analog, Jolkinolide B, as a predictive framework.

Presence of Jolkinolides in Euphorbia Species: A Qualitative Comparison

While quantitative data for this compound remains unavailable in published studies, its isolation has been reported from Euphorbia helioscopia cell cultures[1]. Other structurally similar and biologically active jolkinolides, particularly Jolkinolide B, have been isolated from several Euphorbia species. This qualitative data is summarized below.

CompoundEuphorbia SpeciesPlant PartReference
This compound Euphorbia helioscopia (cell culture)Cell Culture[1]
Jolkinolide B Euphorbia fischerianaRoot[2][3]
Euphorbia jolkini-[3]
Euphorbia kansui-
17-hydroxyjolkinolide B Euphorbia fischerianaRoot

Experimental Protocols: Isolation and Purification of Jolkinolides

The following is a generalized methodology for the extraction and purification of jolkinolides from Euphorbia plant material, compiled from various studies on diterpenoid isolation[4][5][6][7].

Extraction
  • Plant Material Preparation: The air-dried and powdered plant material (typically roots) is subjected to extraction.

  • Solvent Extraction: Maceration or Soxhlet extraction is performed using a polar solvent such as 95% ethanol or methanol at room temperature. This process is typically repeated three times to ensure maximum extraction efficiency.

  • Concentration: The combined extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation
  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. Diterpenoids like jolkinolides are typically enriched in the ethyl acetate fraction.

Purification

A multi-step chromatographic approach is employed for the isolation of pure jolkinolides:

  • Column Chromatography (CC): The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.

  • Gel Filtration Chromatography: Fractions containing jolkinolides are further purified by size exclusion chromatography on a Sephadex LH-20 column, typically using methanol as the eluent.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative HPLC on a reversed-phase column (e.g., C18) with a suitable solvent system, such as methanol-water or acetonitrile-water.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification Plant Material Plant Material Solvent Extraction Solvent Extraction Plant Material->Solvent Extraction Methanol or Ethanol Crude Extract Crude Extract Solvent Partitioning Solvent Partitioning Crude Extract->Solvent Partitioning Petroleum Ether, Ethyl Acetate, n-Butanol Solvent Extraction->Crude Extract EtOAc Fraction EtOAc Fraction Solvent Partitioning->EtOAc Fraction Silica Gel CC Silica Gel CC EtOAc Fraction->Silica Gel CC Sephadex LH-20 Sephadex LH-20 Silica Gel CC->Sephadex LH-20 Preparative HPLC Preparative HPLC Sephadex LH-20->Preparative HPLC Pure this compound Pure this compound Preparative HPLC->Pure this compound

Fig. 1: Experimental workflow for this compound isolation.

Biological Activities and Signaling Pathways: Insights from Jolkinolide B

Given the structural similarity, the biological activities and signaling pathways of Jolkinolide B provide a strong predictive model for the potential mechanisms of action of this compound. Jolkinolide B is known to exhibit significant anticancer and anti-inflammatory properties[2][3].

Key Signaling Pathways Modulated by Jolkinolide B:
  • PI3K/Akt/mTOR Pathway: Jolkinolide B has been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell proliferation, survival, and migration in cancer cells[2][3][8]. By downregulating this pathway, Jolkinolide B can induce apoptosis and inhibit the growth of cancer cells. It also sensitizes bladder cancer to mTOR inhibitors by dually inhibiting Akt signaling and autophagy[9].

  • JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another key target of Jolkinolide B. Inhibition of this pathway contributes to its anti-inflammatory and anticancer effects[2][3].

  • NF-κB Pathway: Jolkinolide B has been reported to suppress the activation of the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory responses and cell survival[2][3].

G cluster_jolkinolide This compound (Predicted) cluster_pathways Signaling Pathways cluster_cellular_effects Cellular Effects Jolkinolide This compound PI3K PI3K Jolkinolide->PI3K Inhibition JAK JAK Jolkinolide->JAK Inhibition NF_kB NF-κB Jolkinolide->NF_kB Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Proliferation mTOR->Proliferation Promotes STAT STAT JAK->STAT STAT->Proliferation Promotes Inflammation Inflammation NF_kB->Inflammation Promotes

Fig. 2: Predicted signaling pathways of this compound.

Future Directions

The lack of quantitative data for this compound highlights a significant gap in the current research landscape. Future studies should focus on:

  • Quantitative analysis of this compound content in various Euphorbia species to enable a direct comparative study.

  • Isolation and characterization of this compound from different sources to investigate potential variations in yield and purity.

  • Elucidation of the specific biological activities and signaling pathways of this compound to confirm if they align with those of its analogs and to discover any unique properties.

This guide serves as a foundational resource for researchers interested in the therapeutic potential of this compound and other diterpenoids from the Euphorbia genus. While direct comparisons are currently limited, the provided information on its presence, isolation, and the activities of its close relatives offers a solid starting point for further investigation.

References

A Comparative Guide to the Identification and Validation of Diterpenoid Target Proteins: A Case Study of Jolkinolide B and a Proposed Strategy for Jolkinolide E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jolkinolides, a class of diterpenoids derived from the plant genus Euphorbia, have garnered significant interest for their potent anti-tumor activities. While extensive research has elucidated the molecular targets and mechanisms of action for Jolkinolide B, its analogue, Jolkinolide E, remains largely uncharacterized. This guide provides a comparative overview of the established target identification and validation methodologies for Jolkinolide B and proposes a comprehensive experimental framework to uncover the protein targets of this compound. By presenting the known quantitative data for Jolkinolide B, we offer a benchmark for future investigations into this compound, thereby facilitating its development as a potential therapeutic agent.

Comparative Analysis: Jolkinolide B as a Reference for this compound

Currently, there is a lack of publicly available data on the specific protein targets of this compound. In contrast, Jolkinolide B has been the subject of numerous studies, which have successfully identified its direct binding partners and downstream effects. A recent 2024 study identified Caspase-8 as a direct target of Jolkinolide B in gastric cancer cells.[1][2][3] This interaction is reported to activate PANoptosis, a regulated cell death program.[1][2][3] Furthermore, Jolkinolide B has been shown to modulate several signaling pathways, including the PI3K/Akt and JAK2/STAT3 pathways, leading to apoptosis and cell cycle arrest in various cancer cell lines.[4][5][6][7]

The successful elucidation of Jolkinolide B's mechanism of action provides a valuable roadmap for investigating this compound. The structural similarities between these two compounds suggest that they may share some protein targets or affect similar cellular pathways. The following sections outline a proposed workflow for the systematic identification and validation of this compound's protein targets, drawing parallels with the approaches used for Jolkinolide B.

Proposed Workflow for this compound Target Identification and Validation

The identification of a bioactive compound's target protein is a critical step in drug discovery. A multi-pronged approach, combining initial target identification with rigorous validation, is essential.

This compound Target Identification and Validation Workflow cluster_identification Target Identification cluster_validation Target Validation Affinity Chromatography Affinity Chromatography Mass Spectrometry Mass Spectrometry Affinity Chromatography->Mass Spectrometry Eluted Proteins Potential Targets Potential Targets Mass Spectrometry->Potential Targets Protein Identification CETSA CETSA Potential Targets->CETSA Confirm Binding SPR SPR Potential Targets->SPR Quantify Binding Genetic Methods Genetic Methods Potential Targets->Genetic Methods Functional Relevance Validated Target Validated Target CETSA->Validated Target SPR->Validated Target Genetic Methods->Validated Target This compound This compound This compound->Affinity Chromatography Immobilized This compound

A proposed workflow for the identification and validation of this compound's protein targets.

Experimental Protocols and Comparative Data

This section details the key experimental methodologies for target identification and validation, accompanied by quantitative data for Jolkinolide B where available.

Target Identification: Affinity Chromatography coupled with Mass Spectrometry

Affinity chromatography is a powerful technique to isolate potential binding partners of a small molecule from a complex protein mixture, such as a cell lysate.

Experimental Protocol:

  • Immobilization of this compound: this compound will be chemically coupled to a solid support matrix (e.g., Sepharose beads). A linker arm is often used to minimize steric hindrance.

  • Preparation of Cell Lysate: Cancer cell lines relevant to the observed bioactivity of this compound will be cultured and lysed to release total cellular proteins.

  • Affinity Purification: The cell lysate is incubated with the this compound-coupled beads. Proteins that bind to this compound will be retained on the beads, while non-binding proteins are washed away.

  • Elution: The bound proteins are eluted from the beads using a competitive inhibitor, or by changing the pH or ionic strength of the buffer.

  • Mass Spectrometry: The eluted proteins are identified using techniques like MALDI-TOF or LC-MS/MS.

Comparative Data for Jolkinolide B:

Target Validation: Confirming and Quantifying the Interaction

Once potential targets are identified, it is crucial to validate the interaction and determine its biological relevance.

a) Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess the direct binding of a ligand to its target protein in a cellular environment. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature.

Experimental Protocol:

  • Cell Treatment: Intact cells are treated with either this compound or a vehicle control.

  • Heating: The treated cells are heated to a range of temperatures.

  • Lysis and Centrifugation: The cells are lysed, and the aggregated, denatured proteins are separated from the soluble fraction by centrifugation.

  • Protein Quantification: The amount of the potential target protein remaining in the soluble fraction at each temperature is quantified by Western blotting or mass spectrometry.

  • Data Analysis: A melting curve is generated. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding.

b) Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.

Experimental Protocol:

  • Immobilization: The purified potential target protein is immobilized on a sensor chip.

  • Binding Analysis: A solution containing this compound at various concentrations is flowed over the sensor chip. The binding of this compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected.

  • Kinetic Analysis: The association (ka) and dissociation (kd) rate constants are determined from the sensorgram. The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated (KD = kd/ka).

Comparative Data for Jolkinolide B:

The following table summarizes the inhibitory concentrations (IC50) of Jolkinolide B in different cancer cell lines, which can be used to guide the concentration ranges for CETSA and SPR experiments with this compound.

Cell LineCancer TypeIC50 (µM) of Jolkinolide BCitation
AGSGastric Cancer15.99[2]
MKN45Gastric Cancer33.3[2]
MCF-7Breast CancerNot specified[4]
BT-474Breast CancerNot specified[4]
U937LeukemiaNot specified[5]
HL-60LeukemiaNot specified[6]
THP-1LeukemiaNot specified[6]
Signaling Pathway Analysis

Understanding how this compound affects cellular signaling pathways can provide insights into its mechanism of action.

Known Signaling Pathways for Jolkinolide B:

Jolkinolide B has been shown to downregulate the PI3K/Akt and JAK2/STAT3 signaling pathways, which are crucial for cell survival and proliferation.

Jolkinolide B Signaling Pathway cluster_pi3k PI3K/Akt Pathway cluster_jak JAK2/STAT3 Pathway Jolkinolide B Jolkinolide B PI3K PI3K Jolkinolide B->PI3K inhibits JAK2 JAK2 Jolkinolide B->JAK2 inhibits Akt Akt PI3K->Akt activates Cell Survival Cell Survival Akt->Cell Survival promotes STAT3 STAT3 JAK2->STAT3 activates Gene Transcription\n(Proliferation) Gene Transcription (Proliferation) STAT3->Gene Transcription\n(Proliferation) promotes

Known signaling pathways affected by Jolkinolide B.

A similar approach using Western blotting or proteomic analysis can be employed to investigate the effects of this compound on these and other relevant signaling pathways.

While the direct protein targets of this compound remain to be discovered, the extensive research on its analogue, Jolkinolide B, provides a solid foundation and a comparative framework for future studies. The experimental strategies outlined in this guide, from initial target identification using affinity chromatography and mass spectrometry to validation with CETSA and SPR, offer a systematic approach to unraveling the mechanism of action of this compound. The provided quantitative data for Jolkinolide B serves as a valuable benchmark for these proposed experiments. Elucidating the molecular targets of this compound will be a crucial step in realizing its potential as a novel anti-cancer therapeutic.

References

Jolkinolide E's Potential for Selective Cancer Cell Targeting: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative assessment of Jolkinolide E's selectivity for cancer cells. Due to a greater abundance of research on the closely related compound Jolkinolide B, this analysis will use Jolkinolide B as a proxy to infer the potential selectivity of this compound. This guide synthesizes available experimental data on cytotoxicity and explores the underlying mechanisms of action.

Cytotoxicity Profile: Jolkinolide B vs. Standard Chemotherapeutics

The in vitro cytotoxicity of Jolkinolide B has been evaluated against a panel of human cancer cell lines. To contextualize its potency and selectivity, the following table summarizes the half-maximal inhibitory concentration (IC50) values of Jolkinolide B alongside two widely used chemotherapeutic agents, Doxorubicin and Paclitaxel. It is important to note that these values are compiled from various studies and experimental conditions may differ.

Cell LineCancer TypeJolkinolide B IC50 (µM)Doxorubicin IC50 (µM)Paclitaxel IC50 (nM)Normal Cell LineJolkinolide B IC50 (µM)Doxorubicin IC50 (µM)Paclitaxel IC50 (nM)
AGS[1]Gastric Cancer15.99HUVECNot Reported
MKN45[2]Gastric Cancer33.30[1], 44.69 (24h), 33.64 (48h)[2]
MCF-7[3]Breast CancerNot specified~8.3[4]~2.5-7.5[5]
BT-474[3]Breast CancerNot specified
A549Lung CancerNot specified>20[4]BEAS-2B>Toxic than cancer cells[6]
HL-60LeukemiaNot specified
THP-1LeukemiaNot specified
HeLaCervical Cancer~2.9[4]L929>Toxic than cancer cells[6]
HepG2Liver Cancer~12.2[4]
BFTC-905Bladder Cancer~2.3[4]
M21Melanoma~2.8[4]
HK-2Normal Kidney>20[4]

Note: The IC50 values for Doxorubicin and Paclitaxel are provided for a broader range of cell lines to serve as a general reference for their cytotoxic potency. Direct comparative studies of Jolkinolide B with these agents across the same panel of cell lines are limited. The selectivity of a compound is often expressed as a Selectivity Index (SI), calculated as the ratio of the IC50 value in a normal cell line to that in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells. Due to the limited availability of IC50 data for Jolkinolide B in normal human cell lines, a comprehensive assessment of its selectivity index is not currently possible. However, one study indicated that diselenide-containing paclitaxel nanoparticles, a modified drug delivery system, showed significantly higher cytotoxicity toward cancer cells (HeLa, MCF-7) than normal cells (L929, BEAS-2B)[6]. This suggests that targeted delivery strategies could enhance the selectivity of cytotoxic agents.

Mechanism of Action: Signaling Pathways Targeted by Jolkinolide B

Jolkinolide B exerts its anti-cancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.

Inhibition of JAK/STAT3 and PI3K/Akt/mTOR Pathways

A primary mechanism of Jolkinolide B is the inhibition of the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) and the phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/Akt/mTOR) signaling cascades. These pathways are often constitutively active in cancer cells, promoting uncontrolled growth and survival. By inhibiting these pathways, Jolkinolide B can induce apoptosis and suppress tumor growth.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor JAK JAK Receptor->JAK Activation PI3K PI3K Receptor->PI3K Activation STAT3 STAT3 JAK->STAT3 Phosphorylation Gene Expression Gene Expression STAT3->Gene Expression Transcription of anti-apoptotic and proliferative genes Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition mTOR->Gene Expression Promotion of protein synthesis and cell growth Jolkinolide B Jolkinolide B Jolkinolide B->JAK Inhibition Jolkinolide B->PI3K Inhibition Jolkinolide B->Apoptosis Induction

Caption: Jolkinolide B inhibits the JAK/STAT3 and PI3K/Akt/mTOR pathways, leading to apoptosis.

Induction of Apoptosis

Jolkinolide B has been shown to induce apoptosis in various cancer cell lines. This programmed cell death is a crucial mechanism for eliminating cancerous cells. The induction of apoptosis by Jolkinolide B is a downstream effect of its inhibition of pro-survival signaling pathways.

Experimental Protocols

Detailed methodologies for the key experiments cited in the assessment of cytotoxicity are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

References

A Comparative Guide to the In Vivo Efficacy of Jolkinolide E and Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of Jolkinolide E, a natural diterpenoid with promising anticancer properties, against standard chemotherapeutic agents. Due to the current lack of direct head-to-head in vivo studies, this comparison is based on data from separate experiments. The findings should be interpreted with the understanding that experimental conditions, such as cancer models and dosing regimens, were not identical. Jolkinolide B, a closely related and often studied analogue, is used here as a proxy for this compound.

Quantitative Efficacy Comparison

The following table summarizes the in vivo antitumor effects of Jolkinolide B and the standard chemotherapeutic agent Doxorubicin in different xenograft models.

ParameterJolkinolide BDoxorubicin (Positive Control)
Cancer Model Gastric Cancer (MKN45 Xenograft)Triple-Negative Breast Cancer (MDA-MB-231 Xenograft)
Animal Model Nude MiceNSG Mice
Treatment Jolkinolide BDoxorubicin
Dose 40 mg/kg/dayMaximum Tolerated Dose (MTD)
Key Finding Significantly decreased tumor weight and volume compared to control group.[1]Failed to inhibit tumor growth compared to vehicle-treated tumors.[2]
Toxicity No significant body weight loss observed.[1]Not specified, but administered at MTD.

Note: In vitro studies have utilized Doxorubicin as a positive control, showing that Jolkinolide B exhibits significant inhibitory effects on various cancer cell lines.[3][4]

Mechanism of Action: Signaling Pathways

This compound and its analogues primarily exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The two principal pathways identified are the JAK/STAT and PI3K/Akt/mTOR pathways.

JAK/STAT Signaling Pathway Inhibition

Jolkinolide compounds have been shown to inhibit the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, particularly STAT3, which is often constitutively activated in cancer cells and plays a pivotal role in tumor progression.[3] Inhibition of this pathway leads to decreased transcription of genes involved in cell survival and proliferation.

JAK_STAT_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerization Gene Target Gene Transcription pSTAT3->Gene Nuclear Translocation Jolkinolide This compound Jolkinolide->JAK Inhibition

Inhibition of the JAK/STAT3 Signaling Pathway by this compound.
PI3K/Akt/mTOR Signaling Pathway Inhibition

Jolkinolide B has been demonstrated to suppress the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for regulating cell cycle progression, proliferation, and survival. By inhibiting this cascade, Jolkinolide B can induce cell cycle arrest and apoptosis in cancer cells.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway by this compound.

Experimental Protocols

The methodologies outlined below are representative of in vivo xenograft studies used to assess anticancer efficacy.

General Xenograft Tumor Model Workflow

A typical workflow for evaluating the in vivo efficacy of an anticancer compound involves several key stages, from cell preparation to data analysis.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A 1. Cancer Cell Culture & Harvest C 3. Subcutaneous Tumor Implantation A->C B 2. Animal Acclimatization B->C D 4. Tumor Growth Monitoring C->D E 5. Group Randomization & Treatment Initiation D->E F 6. Daily Dosing & Ongoing Monitoring E->F G 7. Endpoint: Sacrifice & Tumor Excision F->G H 8. Data Collection (Tumor Weight/Volume) G->H I 9. Statistical Analysis & Efficacy Determination H->I

Workflow for a typical in vivo xenograft efficacy study.
Detailed Methodology: Subcutaneous Xenograft Model

This protocol provides a detailed procedure for establishing and utilizing a subcutaneous xenograft model to test the efficacy of this compound.

  • Cell Culture: Human cancer cells (e.g., MKN45 gastric cancer cells) are cultured in appropriate media until they reach 80-90% confluence.[3]

  • Animal Model: Female immunodeficient mice (e.g., BALB/c nude or NOD-SCID), typically 4-6 weeks old, are used. The animals are allowed an acclimatization period of at least one week.[3]

  • Tumor Cell Implantation: Cultured cancer cells are harvested, washed in PBS, and resuspended at a concentration of approximately 5x10^7 cells/mL.[3] A volume of 0.1 mL of the cell suspension is injected subcutaneously into the right flank of each mouse.[3]

  • Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring the length and width of the tumor with digital calipers. Tumor volume is calculated using the formula: Volume = (width)^2 x length/2.

  • Treatment Protocol:

    • Once tumors reach a predetermined volume (e.g., 100 mm³), mice are randomly assigned to treatment and control groups.

    • The treatment group receives daily intraperitoneal injections of Jolkinolide B at specified doses (e.g., 20 or 40 mg/kg), dissolved in a vehicle such as DMSO and corn oil.[1]

    • The control group receives injections of the vehicle only.

    • A positive control group may be treated with a standard chemotherapeutic agent.

  • Efficacy Endpoints:

    • Tumor Growth Inhibition (TGI): The primary endpoint is the measurement of tumor volume and weight at the end of the study. TGI is calculated to determine the effectiveness of the treatment.

    • Toxicity Assessment: Animal body weight is monitored throughout the study as a general indicator of systemic toxicity.

Conclusion

The available in vivo data suggests that this compound/B possesses significant antitumor activity in various cancer models, notably gastric cancer. Its mechanism of action, involving the inhibition of critical pro-survival signaling pathways like JAK/STAT and PI3K/Akt, provides a strong rationale for its therapeutic potential. However, a definitive comparison of its efficacy against standard chemotherapeutics like Doxorubicin or Cisplatin is hampered by the lack of direct comparative in vivo studies. Future research should focus on conducting such head-to-head trials to precisely position this compound within the landscape of cancer therapeutics and to validate its potential as a standalone or combination therapy.

References

A Comparative Analysis of PI3K/Akt Pathway Inhibitors: Jolkinolide B, Wortmannin, and LY294002

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial literature searches for Jolkinolide E's effect on the PI3K/Akt signaling pathway did not yield specific quantitative data or direct comparative studies. The following guide provides a detailed comparison of the closely related compound, Jolkinolide B , with the well-characterized PI3K/Akt pathway inhibitors, Wortmannin and LY294002. All subsequent data and discussion pertain to Jolkinolide B.

The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. This guide offers a comparative overview of Jolkinolide B, a natural diterpenoid, and two widely used PI3K inhibitors, Wortmannin and LY294002, focusing on their effects on the PI3K/Akt pathway.

Quantitative Comparison of Inhibitor Potency
InhibitorTarget(s)IC50Cell Line(s)Reference(s)
Jolkinolide B PI3K/Akt Pathway (downregulation of p-Akt)12.1 µg/mL (cytotoxicity)K562 (human chronic myeloid leukemia)[1][2]
>50.0 µg/mL (cytotoxicity)HepG2 (human hepatoma)[1][2]
23.7 µg/mL (cytotoxicity)Eca-109 (human esophageal carcinoma)[1][2]
Wortmannin Pan-PI3K~3-5 nMIn vitro kinase assays
LY294002 Pan-PI3K~0.5-1.4 µMIn vitro kinase assays

Mechanism of Action and Effects on the PI3K/Akt Pathway

Jolkinolide B has been shown to induce apoptosis and inhibit proliferation in various cancer cell lines by downregulating the PI3K/Akt signaling pathway.[3][4][5] Studies have demonstrated that treatment with Jolkinolide B leads to a significant decrease in the phosphorylation of Akt (p-Akt), a key downstream effector of PI3K.[3][4] This inhibition of Akt activation is associated with the induction of apoptosis.[6]

Wortmannin is a potent, irreversible, and non-specific inhibitor of PI3K. It covalently binds to the p110 catalytic subunit of PI3K, thereby blocking its kinase activity. Its high potency makes it a valuable tool for studying the acute effects of PI3K inhibition.

LY294002 is a reversible and competitive inhibitor of the ATP-binding site of PI3K. While less potent than Wortmannin, it is also a widely used tool for studying the PI3K/Akt pathway due to its specific mode of action.

Signaling Pathway and Inhibition Points

The following diagram illustrates the PI3K/Akt signaling pathway and the points of inhibition for Jolkinolide B, Wortmannin, and LY294002.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation pAkt p-Akt (Active) Akt->pAkt Activation Downstream Downstream Targets (e.g., mTOR, GSK3β) pAkt->Downstream Apoptosis Apoptosis pAkt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation Jolkinolide_B Jolkinolide B Jolkinolide_B->pAkt Downregulates Wortmannin Wortmannin Wortmannin->PI3K LY294002 LY294002 LY294002->PI3K

Caption: PI3K/Akt signaling pathway and inhibitor targets.

Experimental Protocols

Western Blot Analysis for Phosphorylated Akt (p-Akt)

This protocol provides a general framework for assessing the effect of inhibitors on Akt phosphorylation in cancer cell lines.

1. Cell Culture and Treatment:

  • Culture cancer cells (e.g., MCF-7, K562) in appropriate media and conditions until they reach 70-80% confluency.

  • Treat cells with desired concentrations of Jolkinolide B, Wortmannin, LY294002, or vehicle control for the specified duration.

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation status.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay or a similar method.

4. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

6. Detection:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Akt and a loading control like β-actin or GAPDH.[7]

Experimental Workflow

The following diagram outlines the typical workflow for evaluating the effect of an inhibitor on the PI3K/Akt pathway.

Experimental_Workflow A Cell Culture B Inhibitor Treatment (Jolkinolide B, Wortmannin, etc.) A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Western Blot Transfer E->F G Immunoblotting (p-Akt, Total Akt, Loading Control) F->G H Detection & Analysis G->H

Caption: Western blot workflow for p-Akt detection.

Conclusion

While direct quantitative comparisons of this compound with other PI3K/Akt inhibitors are not currently possible due to a lack of available data, studies on the related compound, Jolkinolide B, demonstrate its potential as an inhibitor of the PI3K/Akt signaling pathway. Its mechanism appears to involve the downregulation of Akt phosphorylation, leading to apoptosis in cancer cells. In contrast, Wortmannin and LY294002 are well-characterized direct inhibitors of PI3K with established potencies. Further research is warranted to elucidate the precise molecular target and inhibitory kinetics of Jolkinolide B and to investigate the potential of this compound in this critical cancer-related signaling pathway.

References

A Comparative Analysis of Jolkinolide E and Other Natural Compounds in Oncology and Inflammation Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a statistical validation and comparison of the experimental results of Jolkinolide E with other notable natural compounds known for their anti-inflammatory and anticancer properties. The data presented is intended to offer an objective overview of their relative performance, supported by detailed experimental protocols to ensure reproducibility and further investigation.

Quantitative Performance Analysis

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and selected comparator compounds, offering a quantitative measure of their potency in anticancer and anti-inflammatory assays. It is important to note that direct comparisons of IC50 values should be made with caution, as they can be influenced by the specific cell line, assay conditions, and exposure time.

Note on this compound Data: Comprehensive experimental data for this compound is limited in publicly available research. Where specific data for this compound is unavailable, data from its closely related analogue, Jolkinolide B, is provided for reference and comparative purposes, with this substitution explicitly noted.

Table 1: Anticancer Activity (IC50 Values in µM)
CompoundCell LineAssay DurationIC50 (µM)Citation
This compound HepG2, MCF-7, C6Not SpecifiedWeak Activity (No IC50)
Jolkinolide B (as reference) MKN45 (Gastric Cancer)48h33.64 ± 3.64[1]
MCF-7 (Breast Cancer)24h12.5[2]
HL60 (Leukemia)Not Specified15[3]
Curcumin A549 (Lung Cancer)24h33[4]
MCF-7 (Breast Cancer)48h13.10[5]
CK2α (Protein Kinase)Not Specified2.38 ± 0.15[6]
Resveratrol MG-63 (Osteosarcoma)24h333.67[7]
OECM-1 (Oral Cancer)Not Specified16.38 ± 0.10[8]
HSC-3 (Oral Cancer)Not Specified18.06 ± 0.05[8]
Luteolin HL60 (Leukemia)Not Specified12.5[2]
CH27 (Lung Squamous Carcinoma)Not Specified50[2]
HepG2 (Liver Cancer)Not Specified3-50[3]
Quercetin MCF-7 (Breast Cancer)48h73[9]
MDA-MB-231 (Breast Cancer)48h85[9]
Caco-2 (Colorectal Cancer)Not Specified35[10]
Table 2: Anti-inflammatory Activity (IC50 Values in µM)
CompoundTarget/AssayCell LineIC50 (µM)Citation
This compound Nitric Oxide Synthase (NOS)IMR-900.43
Tumor Necrosis Factor-α (TNF-α)HaCaT3.21
Nuclear Factor-κB (NF-κB)HaCaT10.32
Curcumin NF-κB InhibitionNot SpecifiedNot Specified[5]
Resveratrol Nitric Oxide (NO) ProductionNot Specified4.13 ± 0.07[8]
PGE2 ProductionNot SpecifiedNot Specified[8]
Luteolin TNF-α & IL-6 ReleaseRAW 264.7< 1
Quercetin NF-κB ActivityNot SpecifiedNot Specified[10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.[11][12][13]

  • Cell Seeding:

    • Harvest and count cells with >90% viability as determined by Trypan Blue exclusion.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 0.5-1.0 x 10^5 cells/mL for suspension cells, variable for adherent cells).

    • Incubate the plates overnight at 37°C in a 5% CO2 humidified incubator.[14]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound (e.g., this compound, Curcumin) in the appropriate cell culture medium.

    • Remove the existing medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plates for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[13]

    • Add 10-20 µL of the MTT stock solution to each well.

    • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[13]

  • Solubilization and Absorbance Reading:

    • Add 150 µL of a solubilizing agent (e.g., DMSO, or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[13]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

    • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, using a dose-response curve fitting software.

NF-κB Activation Assay (Reporter Gene Assay)

This assay measures the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[15]

  • Cell Culture and Transfection:

    • Use a stable cell line containing a luciferase reporter gene under the control of an NF-κB response element (e.g., 293T/NFκB-luc).

    • Culture the cells in the recommended growth medium.

  • Compound Treatment and Stimulation:

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for a specified period.

    • Induce NF-κB activation by adding a stimulant such as Tumor Necrosis Factor-α (TNF-α) at a final concentration of 20 ng/mL.[15]

    • Incubate the plates for approximately 7 hours.[15]

  • Luciferase Assay:

    • Lyse the cells using a suitable lysis buffer.

    • Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the luciferase activity to a control (e.g., total protein concentration).

    • Calculate the percentage of inhibition of NF-κB activation for each compound concentration relative to the stimulated control.

    • Determine the IC50 value from the dose-response curve.

In Vivo Xenograft Tumor Model

This protocol describes a common in vivo model to assess the antitumor efficacy of a compound.[1][16]

  • Animal Model:

    • Use immunodeficient mice (e.g., Balb/c nude mice, NOD-SCID mice).

    • All animal procedures must be approved by an Institutional Animal Care and Use Committee.

  • Tumor Cell Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., MKN45 cells) into the flank of each mouse.

  • Compound Administration:

    • Once the tumors reach a palpable size, randomly divide the mice into treatment and control groups.

    • Administer the test compound (e.g., Jolkinolide B) at various doses (e.g., 10, 20, 40 mg/kg) via a suitable route (e.g., intraperitoneal injection, intragastric administration) on a predetermined schedule (e.g., daily for 2 weeks).[1]

    • Administer the vehicle solution to the control group.

  • Tumor Growth Measurement:

    • Measure the tumor volume and body weight of the mice regularly (e.g., every 2 days).

    • Calculate tumor volume using the formula: V = (length × width²) / 2.

  • Endpoint Analysis:

    • At the end of the experiment, euthanize the mice and excise the tumors.

    • Weigh the tumors and perform further analysis such as histology (e.g., H&E staining) and western blotting of tumor lysates.[16]

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by these compounds and a typical experimental workflow for their evaluation.

G cluster_0 PI3K/Akt/mTOR Pathway Jolkinolide_B Jolkinolide B PI3K PI3K Jolkinolide_B->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: PI3K/Akt/mTOR signaling pathway inhibited by Jolkinolide B.

G cluster_1 NF-κB Inflammatory Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Inflammatory_Stimuli->IKK IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Releases Nucleus Nucleus NFκB->Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Activates Jolkinolide_E This compound Jolkinolide_E->IKK Inhibits

Caption: Inhibition of the NF-κB inflammatory pathway by this compound.

G cluster_2 General Experimental Workflow Compound_Selection Compound Selection (this compound & Comparators) In_Vitro_Assays In Vitro Assays (MTT, NF-κB) Compound_Selection->In_Vitro_Assays Data_Analysis Data Analysis (IC50 Determination) In_Vitro_Assays->Data_Analysis In_Vivo_Model In Vivo Xenograft Model Data_Analysis->In_Vivo_Model Promising Candidates Efficacy_Evaluation Efficacy & Toxicity Evaluation In_Vivo_Model->Efficacy_Evaluation Results Results & Comparison Efficacy_Evaluation->Results

Caption: A typical workflow for evaluating natural compounds.

References

Safety Operating Guide

Prudent Disposal of Jolkinolide E: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) with explicit disposal instructions for Jolkinolide E could not be located. The following procedures are based on general best practices for the disposal of hazardous chemical waste in a laboratory setting. Researchers must always consult their institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations.

This compound, a casbane diterpenoid isolated from the roots of Euphorbia rapulum, is utilized in laboratory research for its potential biological activities.[1] Proper management and disposal of this compound and associated waste are critical to ensure personnel safety and environmental protection. This guide provides a procedural framework for the safe handling and disposal of this compound in solid form, in solution, and as contaminated labware.

Core Principles of Chemical Waste Management

The foundation of safe laboratory waste disposal rests on several key principles. All chemical waste is to be treated as hazardous unless confirmed otherwise by an EHS professional.[2] It is prohibited to dispose of hazardous chemicals down the sink or in regular trash.[2][3] Waste containers must be clearly labeled, kept securely closed except when adding waste, and stored in a designated satellite accumulation area (SAA).[4] Furthermore, incompatible wastes must never be mixed.[3][5]

Experimental Protocols: Disposal Procedures

Disposal of Solid this compound Waste

This procedure applies to unused or expired pure this compound, as well as grossly contaminated personal protective equipment (PPE) such as gloves and weigh boats.

Methodology:

  • Container Selection: Obtain a designated hazardous waste container for chemically contaminated solid waste from your institution's EHS department. This is typically a plastic pail with a lid.[6]

  • Labeling: Affix a completed hazardous waste label to the container. The label must include the chemical name ("this compound"), the date, and the associated hazards (e.g., "Toxic," "Irritant" - as a precaution).

  • Waste Collection: Place the solid this compound waste into the container. If the container is lined with a bag, ensure the bag is securely closed when full.

  • Storage: Store the sealed container in a designated and properly placarded Satellite Accumulation Area (SAA).

  • Pickup Request: Once the container is full, or before the accumulation time limit is reached, submit a waste pickup request to your institution's EHS department.

Disposal of this compound in Solution (Liquid Waste)

This procedure is for solutions containing this compound, such as those prepared with solvents like DMSO.

Methodology:

  • Container Selection: Use a dedicated, leak-proof, and chemically compatible container for liquid hazardous waste. Often, the original solvent container is suitable.[4] The container must have a secure screw-top cap.

  • Waste Segregation: It is critical to segregate waste streams. For instance, halogenated and non-halogenated solvent wastes should be collected in separate containers.[5] Do not mix aqueous waste with solvent waste.

  • Labeling: Label the liquid waste container with a hazardous waste tag detailing all constituents and their approximate percentages (e.g., "Methanol 99%, this compound <1%").

  • Collection: Add the this compound solution to the appropriate waste container, ensuring not to overfill it (a general rule is to fill to no more than 80% capacity). Keep the container closed when not in use.[2][5]

  • Storage: Store the liquid waste container within a secondary containment bin in the SAA to prevent spills from reaching drains.[2]

  • Pickup Request: Arrange for a waste pickup with your EHS department when the container is full.

Disposal of Contaminated Labware and "Empty" Containers

This procedure applies to items with trace amounts of this compound, such as glassware, pipette tips, and vials.

Methodology:

  • Decontamination of Glassware:

    • Perform an initial rinse with a suitable solvent (the one used to make the solution) to remove the majority of the this compound residue.

    • This first rinsate is considered hazardous and must be collected and disposed of as liquid chemical waste.[6]

    • For containers that held highly toxic substances, the first three rinses must be collected as hazardous waste.[6] Given the unknown toxicity profile of this compound, a conservative approach is recommended.

    • After the initial hazardous rinses, the glassware can typically be washed with soap and water.

  • Disposal of "Empty" Containers:

    • A container is considered "empty" if all contents have been removed by standard practices, with no more than 3% by weight of the original contents remaining.[5]

    • The container should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[2]

    • Once triple-rinsed, deface or remove the original label from the container before disposing of it as non-hazardous waste (e.g., regular trash or glass recycling, in accordance with institutional policy).[2]

  • Disposal of Contaminated Sharps and Plasticware:

    • Items such as contaminated needles or syringes should be placed in a designated sharps container.

    • Disposable plasticware (e.g., pipette tips, centrifuge tubes) with trace contamination should be collected in the chemically contaminated solid waste container.

Data Presentation: Waste Handling Summary

Waste TypeContainerKey Handling ProceduresDisposal Route
Solid this compound EHS-provided, labeled hazardous waste pailCollect all solid waste and contaminated PPE. Keep container sealed.EHS Pickup
Liquid this compound Labeled, sealed, compatible solvent containerSegregate by solvent type (e.g., halogenated vs. non-halogenated). Use secondary containment.EHS Pickup
Contaminated Glassware N/ATriple-rinse with appropriate solvent. Collect all rinsate as hazardous liquid waste.Standard lab washing after decontamination
"Empty" Containers N/ATriple-rinse with solvent, collecting rinsate as hazardous waste. Deface original label.Non-hazardous trash or recycling
Contaminated Sharps Designated sharps containerDo not recap needles. Place directly into the sharps container.EHS Pickup

Mandatory Visualization: this compound Disposal Workflow

Jolkinolide_E_Disposal start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid Solid Waste (Powder, Contaminated PPE) waste_type->solid Solid liquid Liquid Waste (Solutions) waste_type->liquid Liquid labware Contaminated Labware (Glassware, Tips, Vials) waste_type->labware Labware solid_container Place in Labeled Solid Waste Container solid->solid_container liquid_container Segregate and Pour into Labeled Liquid Waste Container liquid->liquid_container rinse Triple-Rinse with Solvent labware->rinse saa Store in Satellite Accumulation Area (SAA) solid_container->saa liquid_container->saa collect_rinsate Collect Rinsate as Hazardous Liquid Waste rinse->collect_rinsate wash_glassware Wash Decontaminated Glassware rinse->wash_glassware Reusable Glassware dispose_container Deface Label & Dispose of 'Empty' Container rinse->dispose_container Disposable Container collect_rinsate->liquid_container pickup Request EHS Pickup saa->pickup

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

References

Comprehensive Safety and Handling Protocol for Jolkinolide E

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for human or veterinary use.

This document provides essential safety and logistical guidance for handling Jolkinolide E, a casbane diterpenoid isolated from plants of the Euphorbia genus. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is based on the known properties of structurally related compounds and general principles of laboratory safety for handling cytotoxic and irritant substances.

Hazard Identification and Health Effects

This compound belongs to the family of diterpenoids found in Euphorbia species. The sap of these plants is known to be a potent skin and eye irritant[1]. Research on related casbane diterpenoids and other compounds from Euphorbia indicates potential cytotoxic and apoptotic (cell-killing) activities[2][3][4][5]. Therefore, this compound should be handled as a potentially hazardous substance with the following primary concerns:

  • Irritation: May cause significant skin and eye irritation upon direct contact.

  • Cytotoxicity: As a bioactive compound investigated for its effects on cancer cells, it may be harmful if ingested, inhaled, or absorbed through the skin.

Personal Protective Equipment (PPE)

To mitigate the risks of exposure, the following personal protective equipment must be worn at all times when handling this compound:

PPE CategoryItemSpecification
Hand Protection Nitrile GlovesDouble-gloving is recommended. Change gloves immediately if contaminated.
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn to protect against splashes.
Body Protection Laboratory CoatFully buttoned to protect skin and personal clothing.
Respiratory Protection Fume Hood or Ventilated EnclosureAll handling of solid this compound or solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.
Handling and Storage Procedures

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

Safe Handling Practices:

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not inhale dust or aerosols.

  • Prepare solutions carefully to avoid splashing.

  • Wash hands thoroughly after handling, even if gloves were worn.

Storage:

  • Store this compound in a tightly sealed container.

  • Keep in a cool, dry, and dark place.

  • For long-term storage, refer to the supplier's recommendations, which may include refrigeration or freezing (-20°C).

First Aid Measures
Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
Skin Contact Remove contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Wash out the mouth with water, provided the person is conscious. Seek immediate medical attention.
Spill and Disposal Procedures

Spill Response:

  • Evacuate: Clear the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated (use fume hood if the spill is contained).

  • Contain: For small spills of solid material, carefully sweep up the powder, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).

  • Decontaminate: Clean the spill area thoroughly with a suitable detergent and water.

  • Dispose: Place all contaminated materials, including cleaning supplies and PPE, in a sealed, labeled hazardous waste container.

Waste Disposal:

  • Dispose of this compound and any contaminated materials as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain or in the regular trash.

Visual Workflow for Handling this compound

The following diagram outlines the standard operational workflow for safely handling this compound in a laboratory setting.

JolkinolideE_Handling_Workflow prep Preparation (Don PPE) handling Handling in Fume Hood (Weighing, Dissolving) prep->handling experiment Experimental Use handling->experiment spill Spill Occurs handling->spill Potential Event experiment->spill Potential Event decon Decontamination (Clean work area) experiment->decon spill_response Spill Response Protocol spill->spill_response Activate spill_response->decon waste Waste Collection (Sharps, Consumables) decon->waste disposal Hazardous Waste Disposal waste->disposal

Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Jolkinolide E
Reactant of Route 2
Jolkinolide E

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.